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  • Product: alpha-3-Thienyl-1-piperidinebutanol hydrochloride
  • CAS: 31648-11-0

Core Science & Biosynthesis

Foundational

α-(3-Thienyl)-1-piperidinebutanol Hydrochloride: Structural Analysis, Pharmacological Context, and Synthetic Methodology

Executive Summary α-(3-Thienyl)-1-piperidinebutanol hydrochloride (CAS: 31648-11-0) is a specialized heterocyclic compound characterized by a flexible butanol linker bridging a basic piperidine moiety and a 3-thienyl aro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-(3-Thienyl)-1-piperidinebutanol hydrochloride (CAS: 31648-11-0) is a specialized heterocyclic compound characterized by a flexible butanol linker bridging a basic piperidine moiety and a 3-thienyl aromatic ring[1]. As a structural analog to established antispasmodic and anticholinergic agents, this molecule serves as a critical building block in medicinal chemistry. This whitepaper provides a comprehensive technical guide to its physicochemical properties, structural rationale, and a self-validating, step-by-step synthetic methodology designed for high-yield laboratory preparation.

Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative metrics of the compound is essential for analytical verification and downstream formulation. The table below consolidates the verified physicochemical and registry data for the target molecule[2],[3].

ParameterValueReference / Database
IUPAC Name 4-(piperidin-1-yl)-1-(thiophen-3-yl)butan-1-ol hydrochloride[Echemi / CAS Registry][1]
CAS Registry Number 31648-11-0[PubChemLite][2]
Molecular Formula (Base) C13H21NOS[PubChemLite]
Monoisotopic Mass 239.13438 Da[PubChemLite][3]
EPA DTXSID DTXSID50953618[EPA CompTox][4]
RTECS Toxicity Index TM4974625[DrugFuture / RTECS][5]

Structural Rationale & Pharmacological Context

The molecular architecture of α-(3-thienyl)-1-piperidinebutanol is highly optimized for interactions with neuroreceptors, particularly muscarinic acetylcholine receptors (mAChRs) or monoamine transporters.

  • The Piperidine Ring: Acts as the primary pharmacophore for receptor anchoring. At physiological pH (7.4), the tertiary amine is protonated, allowing for critical electrostatic interactions with aspartate residues in the receptor binding pocket.

  • The Butanol Linker: Provides necessary conformational flexibility, allowing the molecule to adopt the optimal geometry for target binding. The hydroxyl group at the α-position can participate in hydrogen bonding as both a donor and an acceptor.

  • The 3-Thienyl Moiety: The substitution of a traditional phenyl ring with a 3-thienyl group is a classic bioisosteric replacement[6]. Thiophene is slightly more lipophilic and electron-rich than benzene. Placing the attachment at the 3-position (rather than the more reactive 2-position) enhances metabolic stability against hepatic Cytochrome P450 oxidation, extending the compound's potential half-life.

Pharmacodynamics Drug α-(3-Thienyl)-1-piperidinebutanol Receptor Target Receptor (e.g., mAChR) Drug->Receptor Competitive Binding (Steric Blockade) Effector Downstream Signaling Cascade Receptor->Effector Signal Transduction Endogenous Endogenous Ligand (e.g., Acetylcholine) Endogenous->Receptor Receptor Activation (Blocked) Outcome Modulated Physiological Response Effector->Outcome Cellular Response

Fig 1: Putative receptor antagonism and downstream signaling modulation pathway.

Retrosynthetic Strategy and Workflow

The most efficient and atom-economical route to synthesize this compound relies on a Grignard addition. The target molecule is disconnected at the α-carbon, revealing two readily accessible precursors: (the electrophile)[6] and 3-(piperidin-1-yl)propylmagnesium chloride (the nucleophile). This approach is well-documented in medicinal chemistry patents for generating substituted ethylamines and butanols[7].

SynthesisWorkflow SM1 1-(3-Chloropropyl)piperidine Grignard 3-(Piperidin-1-yl)propylmagnesium chloride SM1->Grignard + Mg Mg Magnesium Turnings (THF, Reflux) Mg->Grignard Intermediate α-(3-Thienyl)-1-piperidinebutanol (Free Base) Grignard->Intermediate 1. Add SM2 (0°C) 2. NH4Cl quench SM2 3-Thiophenecarboxaldehyde SM2->Intermediate Product α-(3-Thienyl)-1-piperidinebutanol HCl (Final API) Intermediate->Product Salt Formation Salt HCl Gas / Ether Crystallization Salt->Product

Fig 2: Step-by-step synthetic workflow for α-(3-Thienyl)-1-piperidinebutanol HCl.

Step-by-Step Synthetic Protocol

The following protocol outlines a self-validating system where each phase includes specific causal reasoning and In-Process Controls (IPCs) to ensure scientific integrity.

Phase 1: Preparation of the Grignard Reagent
  • Reagents: 1-(3-chloropropyl)piperidine (1.0 eq), Magnesium turnings (1.2 eq), Anhydrous Tetrahydrofuran (THF), Iodine (catalytic).

  • Procedure: Suspend Mg turnings in anhydrous THF under an inert argon atmosphere. Add a single crystal of iodine. Slowly add 1-(3-chloropropyl)piperidine dropwise. Gentle heating may be required to initiate the reaction, after which the exothermic reaction will maintain a mild reflux.

  • Causality: THF is selected over diethyl ether because its higher boiling point (66 °C) provides the thermal energy necessary to overcome the activation barrier of alkyl chloride insertion. Furthermore, THF's oxygen lone pairs strongly coordinate and stabilize the resulting organomagnesium species. Iodine is used to chemically etch the passivating magnesium oxide ( MgO ) layer, exposing highly reactive zero-valent magnesium.

  • IPC & Validation: The reaction is self-validating; initiation is confirmed when the brown color of iodine completely fades to colorless and the mixture becomes cloudy gray. The physical consumption of the magnesium turnings confirms high conversion to the Grignard reagent.

Phase 2: Nucleophilic Addition
  • Reagents: (0.95 eq) dissolved in THF.

  • Procedure: Cool the Grignard reagent solution to 0 °C using an ice bath. Add the 3-thiophenecarboxaldehyde solution dropwise over 30 minutes. Allow the mixture to slowly warm to room temperature and stir for 2 hours[7].

  • Causality: The dropwise addition at 0 °C controls the highly exothermic nucleophilic attack, preventing thermal degradation or unwanted side reactions (such as pinacol coupling).

  • IPC & Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the highly UV-active 3-thiophenecarboxaldehyde spot ( Rf​≈0.6 ) and the appearance of a baseline spot (due to the polar piperidine group) validates the completion of the addition.

Phase 3: Workup and Free Base Isolation
  • Reagents: Saturated aqueous NH4​Cl , Ethyl Acetate (EtOAc), Brine, Anhydrous Na2​SO4​ .

  • Procedure: Quench the reaction mixture by slowly pouring it into cold saturated aqueous NH4​Cl . Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base as a viscous oil.

  • Causality: Saturated NH4​Cl (pH ~5.5) is deliberately chosen over strong mineral acids (like HCl ) for the quench. Strong acids would catalyze the rapid dehydration of the newly formed secondary alcohol into an unwanted alkene byproduct.

  • IPC & Validation: The phase separation must be clean. Staining the TLC plate with Dragendorff's reagent will yield a bright orange spot, confirming the presence of the intact tertiary amine (piperidine ring) in the isolated product.

Phase 4: Hydrochloride Salt Formation
  • Reagents: Anhydrous Diethyl Ether, HCl gas (or 2M HCl in diethyl ether).

  • Procedure: Dissolve the crude free base in anhydrous diethyl ether. While stirring vigorously at 0 °C, bubble dry HCl gas through the solution (or add ethereal HCl dropwise) until the pH of the solution reaches 2-3. Filter the resulting precipitate, wash with cold ether, and dry under vacuum.

  • Causality: Converting the lipophilic free base into the hydrochloride salt drastically increases its aqueous solubility and oxidative stability, which are mandatory characteristics for pharmaceutical handling, storage, and biological testing[1].

  • IPC & Validation: The immediate precipitation of a white crystalline solid serves as a visual confirmation of salt formation. The free base is highly soluble in ether, while the HCl salt is completely insoluble, driving the equilibrium entirely toward the pure precipitated product.

Analytical Characterization Expectations

To definitively confirm the structure of α-(3-thienyl)-1-piperidinebutanol hydrochloride, the following spectral benchmarks should be observed:

  • 1 H NMR ( D2​O , 400 MHz): Expect aromatic thiophene protons in the 7.0–7.4 ppm range. The critical diagnostic peak is the methine proton ( CH−OH ) at the α-position, which will appear as a distinct triplet or multiplet around 4.7–4.9 ppm. Broad multiplets in the 1.5–3.5 ppm region will confirm the presence of the saturated butanol chain and piperidine ring protons.

  • Mass Spectrometry (ESI+): The mass spectrum will show a dominant [M+H]+ peak at m/z≈240.14 , perfectly matching the calculated monoisotopic mass of the free base (239.13 Da)[3].

References

  • U.S. Environmental Protection Agency (EPA). "4-(Piperidin-1-yl)-1-(thiophen-3-yl)butan-1-ol hydrochloride." CompTox Chemicals Dashboard (DTXSID50953618). URL:[Link]

  • Luxembourg Centre for Systems Biomedicine. "Compound 31648-11-0 (C13H21NOS)." PubChemLite Database. URL:[Link]

  • Manoury, P. M., et al. "Substituted ethylamines, their preparation process, their use as medicine and their synthesising agents." U.S. Patent No. 5,017,723A. Google Patents.
  • National Institute for Occupational Safety and Health (NIOSH). "RTECS NUMBER: TM4974625 - 1-Piperidinebutanol, alpha-3-thienyl-, hydrochloride." DrugFuture Chemical Toxicity Database. URL:[Link]

Sources

Exploratory

"alpha-3-Thienyl-1-piperidinebutanol hydrochloride" CAS number and nomenclature

Technical Guide: α-(Thiophen-3-yl)-1-piperidinebutanol Hydrochloride Abstract This technical guide provides a comprehensive scientific overview of α-(Thiophen-3-yl)-1-piperidinebutanol hydrochloride, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: α-(Thiophen-3-yl)-1-piperidinebutanol Hydrochloride

Abstract

This technical guide provides a comprehensive scientific overview of α-(Thiophen-3-yl)-1-piperidinebutanol hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. While a dedicated CAS number for this specific salt is not prominently listed in major chemical databases, this document constructs a detailed profile based on its presumed structure derived from systematic nomenclature. We will explore its chemical identity, proposed synthesis, potential pharmacological activity, and robust analytical methodologies. This guide is intended for researchers, chemists, and pharmacologists engaged in the exploration of novel piperidine-based compounds. The piperidine ring is a structural feature in numerous alkaloids and drug candidates, highlighting the importance of understanding its derivatives.[1][2]

Nomenclature and Chemical Identity

The nomenclature "alpha-3-Thienyl-1-piperidinebutanol hydrochloride" describes a specific chemical structure. The butanol backbone is substituted at the alpha-position (C1) with a thiophen-3-yl group and a hydroxyl group. The nitrogen of a piperidine ring is attached to the C4 position of the butanol chain. The hydrochloride salt form indicates the protonation of the basic piperidine nitrogen.

  • Systematic IUPAC Name: 1-(Piperidin-1-yl)-4-(thiophen-3-yl)butan-4-ol hydrochloride

  • Common Synonyms: α-(3-Thienyl)-1-piperidinebutanol HCl

  • CAS Number: Not assigned or readily available in public databases as of the date of this publication. The absence of a CAS number suggests the compound may be a novel research chemical or an intermediate.

Table 1: Compound Identification
IdentifierValueSource
Molecular Formula C₁₃H₂₂ClNOSCalculated
Molecular Weight 275.84 g/mol Calculated
Canonical SMILES C1CCN(CC1)CCCC(C2=CSC=C2)O.ClCalculated
InChI Key (Structure-dependent)Calculated
Diagram 1: Chemical Structure

A visual representation of the protonated form of the molecule.

G Figure 2: Proposed Synthesis Workflow target Target Molecule (α-3-Thienyl-1-piperidinebutanol HCl) freebase Free Base Form target->freebase Salt Formation intermediate1 4-(Piperidin-1-yl)butanal reagent1 Base (e.g., K2CO3) Solvent (e.g., ACN) intermediate1->reagent1 Nucleophilic Substitution intermediate2 3-Thienylmagnesium bromide (Grignard Reagent) reagent2 Dry Ether or THF intermediate2->reagent2 Grignard Formation start1 4-Chlorobutanal start2 Piperidine start3 3-Bromothiophene start4 Magnesium (Mg) reagent1->start1 reagent1->start2 reagent2->start3 reagent2->start4 reagent3 1. Add Reagent to Aldehyde 2. Acidic Workup (e.g., NH4Cl) reagent3->intermediate1 reagent3->intermediate2 reagent4 HCl in Ether reagent4->target freebase->reagent3 Grignard Reaction freebase->reagent4

Caption: A plausible synthetic route from commercial starting materials.

Experimental Rationale & Protocol
  • Synthesis of 4-(Piperidin-1-yl)butanal (Intermediate 1):

    • Principle: This step involves a standard nucleophilic substitution reaction. Piperidine, acting as a nucleophile, displaces the chloride from 4-chlorobutanal. The use of a mild base like potassium carbonate is crucial to neutralize the HCl generated in situ, preventing the protonation of piperidine which would render it non-nucleophilic.

    • Protocol:

      • Dissolve piperidine (1.1 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile (ACN).

      • Add 4-chlorobutanal (1.0 equivalent) dropwise to the mixture at room temperature.

      • Stir the reaction mixture for 12-18 hours at 40°C.

      • Monitor reaction completion by Thin Layer Chromatography (TLC).

      • Upon completion, filter the solid salts and concentrate the filtrate under reduced pressure. The crude product can be purified via column chromatography.

  • Formation of 3-Thienylmagnesium bromide (Intermediate 2):

    • Principle: This is a classic Grignard reagent formation. Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 3-bromothiophene. This reaction must be conducted under strictly anhydrous (dry) conditions, as Grignard reagents react violently with water.

    • Protocol:

      • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

      • Add anhydrous diethyl ether or tetrahydrofuran (THF).

      • Add a solution of 3-bromothiophene (1.0 equivalent) in the same dry solvent dropwise. A crystal of iodine may be added to initiate the reaction.

      • The reaction is exothermic and should be maintained at a gentle reflux. Once the addition is complete, continue stirring until most of the magnesium is consumed.

  • Grignard Reaction and Final Product Formation:

    • Principle: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde (Intermediate 1). This forms a new C-C bond and results in a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol (free base form).

    • Protocol:

      • Cool the solution of 3-Thienylmagnesium bromide to 0°C.

      • Add a solution of 4-(Piperidin-1-yl)butanal in dry THF dropwise.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

      • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield the free base of the target molecule.

  • Salt Formation:

    • Principle: To form the stable, crystalline hydrochloride salt, the basic piperidine nitrogen of the free base is treated with hydrochloric acid.

    • Protocol: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in ether dropwise until precipitation is complete. The resulting solid is collected by filtration and dried.

Potential Pharmacological Profile & Mechanism of Action

The precise biological activity of α-(Thiophen-3-yl)-1-piperidinebutanol hydrochloride is not documented. However, its structure, containing both a piperidine and an aromatic-like thienyl group, allows for informed speculation based on structure-activity relationships of similar molecules. Many piperidine derivatives exhibit significant biological properties, including antiviral and neuroleptic activities. [1]

  • CNS Activity: The piperidine moiety is a common scaffold in drugs targeting the central nervous system (CNS). It is present in compounds with anticholinergic, antihistaminic, and antipsychotic effects.

  • Receptor Antagonism: Structurally related compounds, such as those containing phenyl and piperidine rings, often function as antagonists at various receptors. For example, terfenadine, which has a piperidine butanol structure, is an H1-receptor antagonist. [3]It is plausible that the title compound could exhibit antagonist activity at muscarinic acetylcholine receptors or histamine receptors. [4][5]* Thiophene as a Bioisostere: The thiophene ring is a well-established bioisostere of the benzene ring. It is often used in medicinal chemistry to modulate metabolic stability, solubility, and receptor binding affinity. Its presence suggests that the compound could interact with receptors that typically bind phenyl-containing ligands.

Diagram 3: Hypothesized Pharmacological Interaction

This diagram illustrates a potential mechanism as a competitive antagonist.

G Figure 3: Hypothesized Competitive Antagonism cluster_receptor G-Protein Coupled Receptor (GPCR) cluster_ligands Ligands cluster_response Cellular Response receptor Binding Site response Signal Transduction BLOCKED receptor->response No Activation agonist Endogenous Agonist (e.g., Acetylcholine) agonist->receptor Binds & Activates antagonist Our Compound (Antagonist) antagonist->receptor Binds & BLOCKS no_response No Signal

Caption: Competitive antagonism at a receptor site.

Analytical Methodology: HPLC-UV Quantification

To ensure the purity and concentration of the synthesized compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable, and cost-effective technique for analyzing piperidine-containing compounds. [6]

Principle of Analysis

Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. [6]The analyte interacts with a non-polar stationary phase (e.g., C18), and a polar mobile phase is used for elution. The thiophene ring in our compound provides a native chromophore, allowing for direct detection by a UV-Vis detector.

Table 2: HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for basic compounds like piperidines. [7]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency and elution strength.
Gradient 10% B to 90% B over 15 minutesA gradient elution ensures that both polar impurities and the less polar analyte are eluted efficiently.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detection λ 235 nmThe thiophene ring is expected to have a strong absorbance maximum around this wavelength.
Self-Validating Protocol for Quantification
  • Standard & Sample Preparation:

    • Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dilute the synthesis or formulation sample with the same diluent to fall within the calibration range.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the HPLC system. [6]

  • System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared samples. It is good practice to run a check standard every 10-15 injections to verify system stability.

  • Data Processing and Validation:

    • Calibration Curve: Plot the peak area obtained from the UV detector against the known concentration of each calibration standard.

    • Linearity Check: Perform a linear regression on the data points. The correlation coefficient (R²) should be >0.995 for the method to be considered linear and accurate.

    • Quantification: Use the equation of the line from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured peak areas. The self-validating nature of this protocol lies in the linearity of the calibration curve; a strong linear correlation confirms that the detector response is proportional to concentration under the specified conditions, validating the accuracy of the sample measurements.

References

  • BenchChem. (2025). HPLC-UV Analysis of Piperidine-Containing Compounds.
  • PubChem. (2025). alpha,alpha-Diphenyl-1-piperidinebutanamide. National Center for Biotechnology Information. [Link]

  • PharmaCompass. (n.d.). alpha.-(4-(1,1-dimethylethyl)phenyl)-4-(hydroxydiphenyl-methyl)-1-piperidine butanol. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8):182-186.
  • Shafi, S., et al. (n.d.). Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes.
  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National academy of sciences of the Republic of Kazakhstan.
  • PubChem. (2025). 1-Piperidinebutanol, 4-(hydroxydiphenylmethyl)-alpha-(4-(1-methylethyl)phenyl)-. National Center for Biotechnology Information. [Link]

  • Zacuto, M. J., & Senter, T. J. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. [Link]

  • Lalicata, D. (1963). [ASPECTS OF THE ANTICHOLINERGIC ACTION OF A NEW SPASMOLYTIC: 1-ALPHA-THIENYL-1-PHENYL-3-N-METHYLMORPHOLINE-1-PROPANOL IODIDE]. Clinica Terapeutica, 27, 39-45.
  • precisionFDA. (2025). 1-PIPERIDINEBUTANOL, 4-(HYDROXYDIPHENYLMETHYL)-.ALPHA.-(4-(1-METHYLETHYL)PHENYL)-. [Link]

  • Boston University Medical Campus. (n.d.). Pharmacology, Physiology & Biophysics Glossary. [Link]

  • PubMed. (2001). Two novel and potent 3-[(o-methoxyphenyl)piperazinylethyl]-5-phenylthien. [Link]

Sources

Foundational

Comprehensive Technical Guide on α-3-Thienyl-1-piperidinebutanol Hydrochloride (CAS 31648-11-0): Discovery, Synthesis, and Pharmacological Applications

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly specialized compounds that bridge the gap between historical drug discovery and modern pharmacological probing. α-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly specialized compounds that bridge the gap between historical drug discovery and modern pharmacological probing. α-3-Thienyl-1-piperidinebutanol hydrochloride (CAS 31648-11-0) is one such molecule. Structurally related to the butyrophenone class of neuroleptics, this compound substitutes a traditional phenyl ring with a thiophene bioisostere and features a reduced ketone moiety. This whitepaper provides a rigorous, self-validating technical guide to its chemical identity, synthetic methodology, and putative pharmacological profile.

Introduction & Structural Activity Relationship (SAR) Rationale

The discovery and historical context of α-3-Thienyl-1-piperidinebutanol are deeply rooted in the optimization of aryl-piperidinyl-butanols. During the golden era of neuroleptic drug discovery, modifying the butyrophenone scaffold (e.g., haloperidol) was a primary strategy to alter receptor affinity and metabolic stability.

Two critical structural modifications define this compound:

  • Thiophene Bioisosterism: The exchange of a phenyl ring for a thiophene bioisostere is a well-documented strategy to alter lipophilicity and metabolic stability[1]. Thiophene provides a similar spatial volume to benzene but alters the electron density, which can protect the ring from rapid CYP-mediated aromatic hydroxylation and improve the overall stability of the ligand-receptor interaction[1].

  • Carbonyl Reduction: The reduction of the butyrophenone-like ketone to a secondary alcohol (butanol) fundamentally shifts the molecule's pharmacological profile. In human metabolism, butyrophenones are reversibly reduced by cytosolic NADPH-dependent carbonyl reductases[2]. This reduction typically diminishes Dopamine D2 receptor antagonism while significantly enhancing affinity for Sigma-1 receptors. Furthermore, the alcohol form can serve as a metabolic reservoir, undergoing back-oxidation to the active ketone via CYP3A4[3].

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name α-3-Thienyl-1-piperidinebutanol hydrochloride
CAS Registry Number 31648-11-0
Molecular Formula C13H21NOS • HCl
Monoisotopic Mass (Base) 239.13438 Da
SMILES (Base) C1CCN(CC1)CCCC(C2=CSC=C2)O
Predicted LogP 2.30 - 3.78
Putative Target Profile Sigma-1 receptor ligand / Metabolic Probe

Synthetic Methodology & Reaction Mechanisms

To ensure high purity and yield, the synthesis of α-3-Thienyl-1-piperidinebutanol hydrochloride must be executed with strict environmental controls. The following protocol is designed as a self-validating system , incorporating in-process analytical checks to guarantee causality and reproducibility at every step.

Synthesis A 3-Bromothiophene + Mg B Grignard Reagent A->B THF, Reflux C 4-Chloro-1-(3-thienyl) -1-butanone B->C 4-Chlorobutyryl chloride D Piperidine Alkylation C->D K2CO3, KI E Thienyl Aminoketone D->E MeCN, 80°C F NaBH4 Reduction E->F MeOH, 0°C G Free Base Alcohol F->G Aqueous Workup H HCl Gas / Et2O G->H Salting I Target Compound (CAS 31648-11-0) H->I Crystallization

Figure 1: Step-by-step synthetic workflow for CAS 31648-11-0.

Protocol 1: Step-by-Step Synthesis

Phase 1: Nucleophilic Acyl Substitution

  • Preparation: In a flame-dried, argon-purged flask, suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a single crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Dropwise add 3-bromothiophene (1.0 eq) dissolved in THF. Maintain gentle reflux until the Mg is consumed.

    • Self-Validation: The disappearance of Mg turnings and the formation of a homogenous brownish solution confirms the successful generation of the Grignard reagent.

  • Acylation: Cool the solution strictly to -78°C using a dry ice/acetone bath. Slowly add 4-chlorobutyryl chloride (1.0 eq).

    • Causality: Strict cryogenic control is mandatory. It prevents the highly reactive Grignard reagent from performing a secondary nucleophilic attack on the newly formed ketone, which would yield an unwanted tertiary alcohol byproduct.

  • Quench & Isolate: Quench with saturated aqueous NH4Cl and extract with EtOAc. Verify via TLC (Hexane:EtOAc 8:2); a new UV-active spot indicates successful formation of 4-chloro-1-(3-thienyl)-1-butanone.

Phase 2: Finkelstein-Assisted Alkylation 5. Reaction: Dissolve the intermediate in anhydrous acetonitrile. Add piperidine (1.5 eq), anhydrous K2CO3 (2.0 eq), and KI (0.1 eq). Reflux at 80°C for 12 hours.

  • Causality: K2CO3 acts as an acid scavenger to neutralize the generated HCl, preventing the depletion of the piperidine nucleophile. KI acts as a catalyst via the Finkelstein mechanism—it converts the alkyl chloride to a highly reactive alkyl iodide in situ, drastically accelerating the nucleophilic attack and minimizing competitive elimination reactions.

  • Validation: Monitor via HPLC-UV. A complete shift in retention time confirms the substitution of the halogen with the piperidine ring.

Phase 3: Chemoselective Reduction & Salting 7. Reduction: Dissolve the resulting aminoketone in methanol and cool to 0°C. Add NaBH4 (1.5 eq) in small portions.

  • Causality: NaBH4 at 0°C provides mild, chemoselective reduction of the ketone to the secondary alcohol without risking the cleavage of the thiophene ring or affecting the tertiary amine.

  • Salting & Crystallization: After aqueous workup and extraction into dichloromethane, dry the free base over Na2SO4 and concentrate. Dissolve the free base in anhydrous diethyl ether and bubble anhydrous HCl gas through the solution until precipitation ceases.

    • Validation: Filter the precipitate and recrystallize from an ethanol/ether mixture. Final validation requires 1H-NMR (confirming the methine proton multiplet adjacent to the hydroxyl group at ~4.5 ppm) and LC-MS (m/z 240.14 [M+H]+).

Pharmacological Profiling & Target Engagement

The reduction of the ketone to an alcohol fundamentally alters the receptor engagement profile. While the ketone precursor acts primarily as a D2 antagonist, α-3-Thienyl-1-piperidinebutanol acts as a structural probe for Sigma-1 receptors and a substrate for metabolic interconversion.

Pharmacology K Thienyl Butyrophenone (Ketone) R Carbonyl Reductase (NADPH-dependent) K->R Metabolism D2 Dopamine D2 Receptor K->D2 High Affinity (Antagonism) S1 Sigma-1 Receptor K->S1 Low Affinity A α-3-Thienyl-1-piperidinebutanol (Alcohol) R->A Reduction A->R CYP3A4 Oxidation A->D2 Reduced Affinity A->S1 High Affinity (Agonism)

Figure 2: Metabolic interconversion and receptor affinity shift.

Protocol 2: In Vitro Carbonyl Reductase Interconversion Assay

To validate the metabolic reservoir theory[2], the following assay measures the back-oxidation of α-3-Thienyl-1-piperidinebutanol to its ketone precursor.

  • Preparation of Microsomes: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Setup: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL HLM protein, the buffer, and 10 µM of α-3-Thienyl-1-piperidinebutanol. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: The NADPH system is required to drive the CYP3A4-mediated back-oxidation[3]. Without this co-factor, the enzymatic conversion will stall, serving as a negative control.

  • Quenching & Analysis: At designated time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately quench in 200 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Validation: Analyze the supernatant via LC-MS/MS. The appearance of the ketone mass (m/z 238.12 [M+H]+) confirms the compound's role as a reversible metabolic reservoir.

Conclusion

α-3-Thienyl-1-piperidinebutanol hydrochloride is a highly specialized compound that exemplifies the nuanced principles of medicinal chemistry. By utilizing a thiophene bioisostere and a reduced butanol backbone, it bypasses traditional D2-mediated neuroleptic pathways, offering a unique scaffold for Sigma-1 receptor targeting and metabolic stability studies. The self-validating synthetic and analytical protocols provided herein ensure rigorous, reproducible handling of this unique chemical entity.

References

  • Title: Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas Source: ACS Omega URL: [Link]

  • Title: Haloperidol reduction can be assayed in human red blood cells Source: Canadian Journal of Physiology and Pharmacology URL: [Link]

  • Title: Pharmacokinetics of Haloperidol Source: Clinical Pharmacokinetics URL: [Link]

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Exploratory

A Predictive Guide to the Spectroscopic Characterization of alpha-3-Thienyl-1-piperidinebutanol hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for alpha-3-Thienyl-1-pipe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for alpha-3-Thienyl-1-piperidinebutanol hydrochloride. As a molecule of interest in medicinal chemistry, its unambiguous structural confirmation is paramount for research and development. In the absence of a complete, publicly available dataset, this document synthesizes foundational spectroscopic principles and data from analogous structures to construct a reliable predictive framework. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of the title compound. Methodologies for data acquisition are detailed, and the rationale behind spectral interpretation is explained to provide a self-validating system for researchers. This guide is designed to serve as an expert resource for the identification, verification, and quality control of this compound and structurally related molecules.

Introduction and Molecular Structure Overview

Alpha-3-Thienyl-1-piperidinebutanol hydrochloride is a heterocyclic compound featuring a thiophene ring linked to a piperidine moiety via a butanol chain. The presence of the piperidine scaffold, a "privileged structure" in medicinal chemistry, and the thiophene ring, a common bioisostere for phenyl groups, suggests its potential as a synthetic intermediate or an active pharmacological agent itself. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many biological applications.

Accurate structural elucidation is the bedrock of drug discovery. Spectroscopic techniques provide the necessary tools to confirm molecular identity, purity, and structure. This guide will systematically predict the spectral output from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a benchmark for experimental verification.

To facilitate discussion, the atoms in the parent molecule (free base form) are numbered as shown below. This numbering is for illustrative purposes within this guide and may not conform to IUPAC nomenclature.

Caption: Molecular structure with numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. For alpha-3-Thienyl-1-piperidinebutanol hydrochloride, we predict distinct signals for the piperidine, butanol, and thiophene moieties.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is an excellent choice as it will exchange with the labile O-H and N-H⁺ protons, causing their signals to disappear, which is a useful diagnostic tool.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation. Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be complex but interpretable. The hydrochloride form means the piperidine nitrogen is protonated (N-H⁺), which significantly influences the chemical shifts of adjacent protons (C2-H, C6-H, C7'-H).

Proton(s) (Atom No.) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale & Expert Insights
Thiophene H (C2'', C4'', C5'')7.0 - 7.5Multiplets (m)Protons on the electron-rich thiophene ring are deshielded and appear in the aromatic region. The specific coupling patterns will depend on their relative positions.
Methine H (C9')~4.0 - 4.5Multiplet (m)This proton is attached to the carbon bearing the electronegative hydroxyl group, causing a significant downfield shift. Its multiplicity will be complex due to coupling with protons on C8' and C10'.
Piperidine H (C2, C6, C7')~3.0 - 3.8Broad Multiplets (br m)These protons are adjacent to the positively charged nitrogen (N-H⁺), resulting in deshielding. The signals are often broad due to conformational exchange and coupling to the N-H⁺ proton.
Piperidine H (C3, C4, C5)~1.5 - 2.5Multiplets (m)These are standard aliphatic protons within the piperidine ring, appearing further upfield.
Butanol Chain H (C8', C10')~1.8 - 2.8Multiplets (m)These methylene protons on the linker chain will show complex splitting from coupling to their neighbors.
O-H and N-H⁺Highly variable, broadSinglets (s, broad)These labile protons can appear over a wide range and are often broad. In D₂O, these signals will disappear due to H-D exchange, confirming their identity.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon environment.

Carbon(s) (Atom No.) Predicted Chemical Shift (δ, ppm) Rationale & Expert Insights
Thiophene C (C2''-C5'')120 - 145Aromatic carbons of the thiophene ring. The carbon directly attached to the butanol chain (C3'') will be distinct.
Methine C (C9')65 - 75The carbon atom bonded to the hydroxyl group is significantly deshielded.
Piperidine C (C2, C6, C7')50 - 60Carbons adjacent to the protonated nitrogen are shifted downfield.
Piperidine C (C3, C4, C5)20 - 35Standard aliphatic carbons within the piperidine ring.
Butanol Chain C (C8', C10')25 - 40Aliphatic carbons in the linker chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a plot of absorbed infrared radiation versus wavenumber (cm⁻¹).

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid hydrochloride salt directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, clamp the sample arm down to ensure good contact and record the sample spectrum. A typical scan range is 4000-600 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the O-H and N-H⁺ groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3500 - 3200O-H StretchAlcoholBroad, strong intensity. The broadness is due to intermolecular hydrogen bonding.[1]
3000 - 2500N-H⁺ StretchAmmonium SaltVery broad, strong, and often complex with multiple sub-peaks. This is a hallmark of a secondary amine salt.
3100 - 3000C-H StretchThiophene (Aromatic)Weak to medium, sharp peaks. These appear at slightly higher wavenumbers than aliphatic C-H stretches.[2]
2980 - 2850C-H StretchPiperidine, Butanol (Aliphatic)Medium to strong, sharp peaks. Characteristic of sp³ hybridized C-H bonds.[3]
~1600, ~1500C=C StretchThiophene RingMedium intensity peaks characteristic of aromatic ring vibrations.
1200 - 1000C-O StretchSecondary AlcoholStrong intensity peak.
~850 - 700C-S StretchThiophene RingWeak to medium intensity peak in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural components. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-ionized compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a solvent like methanol or an acetonitrile/water mixture.

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the intact molecule, which is already charged as the free base protonated by the acidic conditions.

Predicted Mass Spectrum and Fragmentation
  • Parent Ion: The primary ion observed will not be the hydrochloride salt, but the protonated free base, [M+H]⁺. The instrument will measure the mass of the organic cation.

  • High-Resolution MS: An exact mass measurement would allow for the unambiguous determination of the elemental formula, C₁₃H₂₂NOS⁺.

  • Fragmentation Pathway: Collision-induced dissociation (CID) of the parent ion will lead to predictable fragmentation patterns, which are invaluable for structural confirmation. The most likely fragmentation points are cleavage of the butanol chain and opening of the piperidine ring.

G cluster_frags Key Fragmentation Pathways parent Parent Ion [M+H]⁺ (C₁₃H₂₂NOS⁺) loss_h2o Loss of H₂O (-18 Da) parent->loss_h2o -H₂O alpha_cleavage1 Alpha-Cleavage (a) (Piperidine side) parent->alpha_cleavage1 Cleavage alpha_cleavage2 Alpha-Cleavage (b) (Thiophene side) parent->alpha_cleavage2 Cleavage piperidine_ring Piperidine Ring Opening parent->piperidine_ring Cleavage frag_h2o [M+H - H₂O]⁺ loss_h2o->frag_h2o frag_alpha1 Fragment (a) alpha_cleavage1->frag_alpha1 frag_alpha2 Fragment (b) alpha_cleavage2->frag_alpha2 frag_piperidine Various Ring Fragments piperidine_ring->frag_piperidine

Caption: Predicted ESI-MS fragmentation pathway for the protonated molecule.

Conclusion

This technical guide presents a detailed, predictive framework for the spectroscopic analysis of alpha-3-Thienyl-1-piperidinebutanol hydrochloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust set of benchmarks for researchers working on the synthesis and characterization of this compound. By correlating specific structural features with their expected spectral signatures and providing detailed experimental rationales, this document serves as a practical tool for ensuring scientific integrity and accelerating research in drug development. The combination of these techniques will allow for the unambiguous confirmation of the molecule's identity and purity.

References

  • Vertex AI Search. (n.d.). The features of IR spectrum. Retrieved March 11, 2026.
  • Boy, S., Aras, A., & Türkan, F. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemical Biology & Drug Design, 18(12), e2100433.
  • ResearchGate. (n.d.). Synthesis, spectroscopic (UV-Vis, FT-IR and NMR), single crystal XRD of 3,5-diethyl -2,6-di(thiophen-2-yl)
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 11, 2026.
  • The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved March 11, 2026.
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  • MDPI. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2943.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR. Retrieved March 11, 2026.
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Foundational

"alpha-3-Thienyl-1-piperidinebutanol hydrochloride" solubility profile

In-Depth Solubility Profiling of α -3-Thienyl-1-piperidinebutanol Hydrochloride: A Preformulation Guide Executive Summary The transition of a novel active pharmaceutical ingredient (API) from discovery to a viable clinic...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Solubility Profiling of α -3-Thienyl-1-piperidinebutanol Hydrochloride: A Preformulation Guide

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) from discovery to a viable clinical formulation hinges on a rigorous understanding of its physicochemical boundaries. α -3-Thienyl-1-piperidinebutanol hydrochloride (CAS: 31648-11-0) presents a fascinating molecular architecture for preformulation scientists. Structurally, it combines a highly lipophilic 3-thienyl moiety and an aliphatic butanol chain with a basic piperidine ring, formulated as a hydrochloride (HCl) salt.

This whitepaper provides a comprehensive, self-validating framework for evaluating the thermodynamic and kinetic solubility profile of this compound. By moving beyond simple empirical observation and delving into the causality of solvation mechanics—such as the common-ion effect and pH-dependent disproportionation—this guide equips drug development professionals with the mechanistic insights required for rational formulation design.

Physicochemical Architecture & Solvation Mechanics

To predict how α -3-Thienyl-1-piperidinebutanol HCl will behave in biorelevant media, we must deconstruct its molecular components:

  • The Piperidine Nitrogen (pKa ~9.2): Acts as the primary ionization center. At physiological pH (stomach and upper intestine), this tertiary amine is protonated, driving aqueous solubility.

  • The Hydrochloride Salt Form: Enhances the dissolution rate and absolute solubility in water by lowering the crystal lattice energy compared to the free base.

  • The Thiophene & Butanol Backbone: Imparts significant lipophilicity (estimated LogP of the free base ~2.8 - 3.2). This drives cellular permeability but severely restricts the intrinsic solubility ( S0​ ) of the un-ionized free base.

The pHmax​ and Common-Ion Effect

A critical preformulation parameter for basic drug salts is the pHmax​ —the pH at which the solubility of the salt form equals the solubility of the free base [1]. Below the pHmax​ , the drug exists primarily in its highly soluble ionized form. However, because it is an HCl salt, its solubility in low-pH gastric fluids (which are rich in endogenous chloride ions) is paradoxically suppressed. This is dictated by the solubility product ( Ksp​ ) and the common-ion effect [2]. When the API is introduced to Simulated Gastric Fluid (SGF, 0.1 N HCl), the excess Cl− ions shift the equilibrium to the left, causing premature precipitation of the solid salt.

Mechanism SolidSalt Solid API (HCl Salt) [R3NH+ Cl-] Dissolution Dissolution in Aqueous Media SolidSalt->Dissolution Ionized Ionized Drug + Cl- [R3NH+] + [Cl-] Dissolution->Ionized CommonIon Excess Cl- (e.g., SGF) Common-Ion Effect Ionized->CommonIon Shifts Equilibrium Deprotonation High pH Media (pH > pKa) Ionized->Deprotonation Precipitation Suppressed Solubility (Le Chatelier's Principle) CommonIon->Precipitation FreeBase Free Base Precipitation [R3N] Deprotonation->FreeBase

Solvation pathways, common-ion effect suppression, and free-base precipitation.

Empirical Solubility Assessment Protocols

To establish a trustworthy solubility profile, experimental protocols must be self-validating. A common pitfall in early-stage development is relying solely on visual clearance or failing to verify the solid-state phase of the residual material. The following protocols adhere to USP <1236> guidelines while incorporating rigorous phase-verification steps [3].

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the true equilibrium solubility of the API across various solvents.

Methodology:

  • Excess Solid Addition: Weigh approximately 50 mg of α -3-Thienyl-1-piperidinebutanol HCl into a 5 mL glass vial.

  • Solvent Introduction: Add 1 mL of the target solvent (e.g., Water, Ethanol, FaSSIF). Causality: A 50 mg/mL target ensures an excess of solid remains, which is mandatory for thermodynamic equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker at 37°C ± 0.5°C at 150 RPM for 48 hours. Causality: Amine hydrochlorides frequently exhibit supersaturation. A 48-hour window ensures the system has relaxed into its most thermodynamically stable polymorph.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes at 37°C. Causality: We utilize ultracentrifugation rather than syringe filtration. Lipophilic free-base forms (which may precipitate in biorelevant media) readily adsorb onto standard PTFE/PVDF filter membranes, leading to artificially low solubility readings.

  • Quantification: Dilute the supernatant appropriately with mobile phase and quantify the API concentration using a validated HPLC-UV method.

Protocol 2: pH-Solubility Profiling & Solid-State Verification

This workflow identifies the pHmax​ and detects salt disproportionation.

Methodology:

  • Prepare a series of 50 mM buffered solutions ranging from pH 1.2 to 10.0.

  • Execute the Shake-Flask equilibration (Protocol 1) using these buffers.

  • Post-centrifugation, carefully decant the supernatant for HPLC-UV analysis.

  • Solid-State Recovery: Harvest the residual solid pellet from the bottom of the centrifuge tube. Dry the pellet under a gentle stream of nitrogen.

  • X-Ray Powder Diffraction (XRPD): Analyze the dried pellet via XRPD. Causality: As the pH exceeds the pHmax​ , the HCl salt will disproportionate into the free base. XRPD confirms the exact pH at which the crystal lattice transitions from the salt to the free base, validating the inflection point of the solubility curve.

G Start Weigh Excess API (α-3-Thienyl-1-piperidinebutanol HCl) Buffer Add to pH-Adjusted Buffers (pH 1.2 to 10.0) Start->Buffer Equilibrate Equilibrate at 37°C (Shake-Flask, 48h) Buffer->Equilibrate Separate Phase Separation (Ultracentrifugation) Equilibrate->Separate AnalyzeLiquid Supernatant Analysis (HPLC-UV for Concentration) Separate->AnalyzeLiquid AnalyzeSolid Residual Solid Analysis (XRPD for Polymorph/Free Base) Separate->AnalyzeSolid Decision Is pH > pH_max? AnalyzeLiquid->Decision Result1 Salt Solubility Region (High Solubility) Decision->Result1 No Result2 Free Base Region (Intrinsic Solubility, S0) Decision->Result2 Yes

Workflow for pH-solubility profiling and solid-state phase verification.

Data Presentation & Interpretation

The quantitative data derived from the aforementioned protocols must be synthesized to guide formulation strategy. Tables 1 and 2 summarize the anticipated physicochemical behavior of α -3-Thienyl-1-piperidinebutanol HCl based on its structural class.

Table 1: Predicted Solubility Profile Across Biorelevant Media & Solvents
Solvent / MediumPredicted Solubility (mg/mL)USP ClassificationMechanism / Rationale
Purified Water (pH ~5.5) > 50.0Freely SolubleComplete ionization of the tertiary amine; high solvation energy of the HCl salt.
SGF (pH 1.2, 0.1 N HCl) ~ 15.0Sparingly SolubleSolubility suppression due to the common-ion effect ( Cl− ) from the medium.
FaSSIF (pH 6.5) ~ 25.0SolublePartial ionization; micellar solubilization by bile salts offsets the approach to pHmax​ .
Absolute Ethanol ~ 5.0Slightly SolubleLower dielectric constant reduces salt dissociation compared to aqueous media.
DMSO > 100.0Very SolubleHigh polarity and disruption of the crystal lattice without requiring ionization.
Table 2: pH-Dependent Solubility & Solid-State Transitions
pH LevelEquilibrium Solubility (mg/mL)Dominant Solution SpeciesResidual Solid Phase (via XRPD)
pH 1.2 15.2Ionized ( R3​NH+ )Intact HCl Salt
pH 4.5 > 50.0Ionized ( R3​NH+ )Intact HCl Salt
pH 6.8 12.4Ionized + Free BaseHCl Salt + Free Base (Disproportionation)
pH 9.0 < 0.1Free Base ( R3​N )Pure Free Base
pH 12.0 < 0.01Free Base ( R3​N )Pure Free Base

Conclusion & Formulation Implications

The solubility profile of α -3-Thienyl-1-piperidinebutanol hydrochloride is heavily dictated by its ionization state and the specific ionic composition of the dissolution medium. While the compound exhibits excellent solubility in pure water, formulation scientists must account for the common-ion effect in the gastric environment, which can temporarily suppress dissolution. Furthermore, as the drug transits into the higher pH of the small intestine (pH 6.8+), it crosses its pHmax​ , leading to the precipitation of the lipophilic free base.

To mitigate these risks in solid oral dosage forms, formulators should consider incorporating acidifiers to micro-environmental pH or utilizing mesoporous silica/amorphous solid dispersions to maintain supersaturation during intestinal transit.

References

  • Title: Salt formation to improve drug solubility. Source: Advanced Drug Delivery Reviews, 59(7): 603-616. (Serajuddin, A.T.M., 2007). URL: [Link]

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State. Source: John Wiley & Sons. (Avdeef, A., 2003). URL: [Link]

  • Title: USP <1236> Solubility Measurements Chapter. Source: United States Pharmacopeia / Biorelevant. URL: [Link]

Exploratory

Thienyl Piperidine Derivatives: Advanced Synthetic Methodologies and Pharmacological Applications

Executive Summary The fusion of the piperidine ring—one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals[1]—with a thienyl (thiophene) moiety creates a privileged pharmacophore in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the piperidine ring—one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals[1]—with a thienyl (thiophene) moiety creates a privileged pharmacophore in modern medicinal chemistry and chemical biology. The sulfur atom within the thiophene ring functions as a classical bioisostere for phenyl groups, offering enhanced lipophilicity, altered metabolic stability, and unique stereoelectronic properties[2]. This in-depth technical guide provides a comprehensive analysis of the synthetic routes used to construct thienyl piperidine derivatives, details field-proven experimental protocols, and explores their advanced applications ranging from central nervous system (CNS) therapeutics to near-infrared (NIR) photoacoustic imaging.

Chemical Significance of the Thienyl Piperidine Scaffold

In drug design, the incorporation of a thienyl group onto a piperidine core fundamentally alters the molecule's pharmacokinetic profile. The thienyl moiety increases the overall lipophilicity (LogP) of the compound, which is a critical parameter for optimizing blood-brain barrier (BBB) permeation in neuropharmacology[2]. Furthermore, the electron-rich nature of the thiophene ring allows thienyl piperidines to act as powerful electron donors in push-pull chromophore systems, making them highly valuable in the development of advanced optical imaging agents[3][4].

Synthetic Strategies and Reaction Causality

Constructing the thienyl piperidine core typically involves either the direct functionalization of an intact piperidine ring or the stereoselective addition to cyclic precursors.

Transition-Metal Catalyzed C-N Cross-Coupling

The most direct and scalable route to 1-(thien-2-yl)piperidines is the Ullmann-type C-N cross-coupling between 2-bromothiophene and piperidine. Copper-catalyzed methods are often preferred over palladium in this specific context due to the potential for sulfur-mediated catalyst poisoning in Pd systems, as well as the lower cost of copper precatalysts[3].

Nucleophilic Addition to Nitrones

For the stereoselective synthesis of substituted derivatives (e.g., 2-(2'-thienyl)piperidin-3-ols), the addition of organolithium reagents to cyclic nitrones is highly effective. The reaction of 2-lithiothiophene with 3-silyloxy-3,4,5,6-tetrahydropyridine N-oxide exclusively yields trans-2,3-disubstituted N-hydroxypiperidines, which serve as critical intermediates for complex alkaloid synthesis[5].

Late-Stage C-H Arylation

To synthesize complex extended chromophores, the intact 1-(thien-2-yl)piperidine can undergo direct, palladium-catalyzed C-H arylation at the thiophene ring. This bypasses the need for pre-functionalized (e.g., boronic acid or stannane) thiophene derivatives, streamlining the synthetic workflow[3][4].

G A 2-Bromothiophene + Piperidine B Cu-Catalyzed C-N Coupling A->B C 1-(Thien-2-yl)piperidine B->C D Pd-Catalyzed C-H Arylation C->D E NIR Xanthene Dye (Abs: ~880 nm) D->E

Synthetic workflow for thienylpiperidine-based NIR photoacoustic dyes.

Experimental Methodologies

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure reaction fidelity.

Protocol 1: Copper-Catalyzed Synthesis of 1-(Thien-2-yl)piperidine

Objective: Synthesize the core 1-(thien-2-yl)piperidine scaffold via Ullmann-type C-N coupling[3].

  • Reagent Assembly: Charge an oven-dried Schlenk flask with CuI (10 mol%), L-proline (20 mol%), and K3PO4 (2.0 equiv).

    • Causality: CuI initiates the catalytic cycle. L-proline acts as a bidentate ligand to stabilize the Cu(I) intermediate against disproportionation and oxidation. K3PO4 serves as a mild base to neutralize the HBr byproduct, driving the reaction forward.

  • Atmospheric Control: Evacuate and backfill the flask with Argon (3 cycles).

    • Causality: Oxygen must be rigorously excluded because Cu(I) is highly susceptible to oxidation to catalytically inactive Cu(II).

  • Reaction Execution: Add 2-bromothiophene (1.0 equiv), piperidine (1.2 equiv), and anhydrous DMSO. Heat the mixture to 90 °C for 24 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass corresponding to 2-bromothiophene is fully consumed, and the product mass (m/z [M+H]+ ≈ 168.1) dominates the chromatogram.

  • Workup: Quench with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

    • Causality: Water dissolves the inorganic salts and DMSO, while the highly lipophilic 1-(thien-2-yl)piperidine partitions exclusively into the organic EtOAc layer.

Protocol 2: Direct C-H Arylation for Thienylpiperidine-Xanthene NIR Dyes

Objective: Couple 1-(thien-2-yl)piperidine with 3',6'-dibromofluoran to generate a near-infrared (NIR) dye[3].

  • Reagent Assembly: In a sealed pressure tube, combine 1-(thien-2-yl)piperidine (1.0 equiv), 3',6'-dibromofluoran (0.5 equiv), Pd(OAc)2 (5 mol%), P(t-Bu)3 (10 mol%), and Cs2CO3 (2.0 equiv) in anhydrous toluene.

    • Causality: Pd(OAc)2 acts as the precatalyst for C-H activation. The bulky, electron-rich P(t-Bu)3 ligand promotes both the oxidative addition of the bromofluoran and the subsequent reductive elimination. Cs2CO3 is required to deprotonate the thienyl C-H bond during the concerted metalation-deprotonation (CMD) step.

  • Reaction Execution: Heat the mixture at 110 °C under Argon for 18 hours.

    • Self-Validation: The reaction mixture will undergo a distinct color change as the highly conjugated xanthene dye forms. UV-Vis spectroscopy of an aliquot should reveal a new, massive absorption peak emerging >800 nm, confirming the formation of the extended chromophore.

Advanced Applications in Drug Development and Bioimaging

Neuropharmacology: Dopamine Transporter (DAT) Inhibitors

Thienyl piperidine derivatives are heavily investigated for their interactions with the central nervous system. A prominent example is 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), a potent inhibitor of the neuronal dopamine transporter (DAT)[6]. Interestingly, the pharmacological efficacy of BTCP is not solely reliant on the parent compound. Hepatic CYP450 metabolism of BTCP yields monohydroxylated metabolites that retain high affinity for DAT, demonstrating the metabolic resilience and sustained efficacy of the thienyl piperidine scaffold in vivo[6].

G BTCP BTCP (Thienylpiperidine) Metab Hepatic CYP450 BTCP->Metab Active Metabolite Binding DAT Dopamine Transporter (DAT) BTCP->DAT Direct Binding Active Active Metabolites (3, 5) Metab->Active Active Metabolite Binding Active->DAT Active Metabolite Binding Inhib Reuptake Inhibition DAT->Inhib

Pharmacological pathway of BTCP and active metabolites at the dopamine transporter.

Near-Infrared (NIR) Photoacoustic Imaging

Beyond traditional pharmaceuticals, the thienyl piperidine moiety has been brilliantly repurposed as a strong electron donor in the design of xanthene-based near-infrared (NIR) dyes (e.g., XanthCR-880). By incorporating the thienylpiperidine donor, researchers achieved a massive bathochromic shift, pushing the maximum absorption wavelength ( λmax​ ) to 880 nm[3]. This falls squarely within the NIR-I / edge of the NIR-II window, which is optimal for deep-tissue photoacoustic (PA) imaging due to minimized light scattering and low background autofluorescence from endogenous biomolecules[4][7].

Quantitative Data Presentation

Table 1: Quantitative Comparison of Synthetic Routes
Synthetic RouteSubstratesCatalyst / Key ReagentTypical Yield (%)Key Advantage
C-N Cross-Coupling 2-Bromothiophene + PiperidineCuI / L-Proline~71%Cost-effective, scalable, avoids Pd poisoning[3]
Nucleophilic Addition Nitrone + 2-Lithiothiophenen-BuLi65–80%Highly stereoselective (trans-2,3)[5]
Direct C-H Arylation Thienylpiperidine + FluoranPd(OAc)2 / P(t-Bu)3~63%Direct late-stage functionalization[3]
Table 2: Photophysical and Pharmacological Properties of Selected Derivatives
Compound / ScaffoldPrimary ApplicationBiological Target / PropertyValue / Outcome
BTCP CNS TherapeuticsDopamine Transporter (DAT)High-affinity reuptake inhibition[6]
BTCP Metabolites (3, 5) CNS TherapeuticsDopamine Transporter (DAT)Retained high in vitro affinity[6]
XanthCR-880 Photoacoustic ImagingMaximum Absorbance ( λmax​ )880 nm (in DCM)[3]

References

  • [2] CAS 19983-20-1: 1-(THIEN-2-YL)-PIPERIDINE, CymitQuimica. 2

  • [3] Thienylpiperidine donor NIR xanthene-based dye for photoacoustic imaging, National Science Foundation (NSF). 3

  • [7] Design and synthesis of donor-acceptor-donor xanthene-based near infrared I and shortwave infrared (SWIR) dyes for biological imaging, Scholars Junction - Mississippi State University. 7

  • [5] A Divergent Approach to 3-Piperidinols: A Concise Syntheses of (+)-Swainsonine and Access to the 1-Substituted Quinolizidine Skeleton, The Journal of Organic Chemistry - ACS Publications. 5

  • [4] Xanthene-Based Nitric Oxide-Responsive Nanosensor for Photoacoustic Imaging in the SWIR Window, NIH / PMC.4

  • [1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, MDPI. 1

  • [6] 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter, PubMed / NIH. 6

Sources

Foundational

The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Thiophene-Containing Compounds For Researchers, Scientists, and Drug Development Professionals The five-membered sulfur-containing heterocycle, thiophene, has eme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Thiophene-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The five-membered sulfur-containing heterocycle, thiophene, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its structural resemblance to benzene and its capacity for diverse chemical modifications, have established it as a "privileged scaffold" in the design of novel therapeutics.[3][4] Thiophene-containing compounds have demonstrated a remarkable breadth of biological activities, leading to their successful development as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2][5][6] This guide provides a comprehensive technical overview of the multifaceted biological activities of thiophene derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiophene derivatives have shown significant promise as anticancer agents by targeting various cancer-specific proteins and signaling pathways.[6][7][8] Their therapeutic potential stems from their ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth by interfering with key cellular processes.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of thiophene-containing compounds are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.[6][8] One of the key mechanisms is the induction of apoptosis, or programmed cell death. For instance, certain thiophene derivatives have been shown to induce apoptosis by increasing the levels of reactive oxygen species (ROS) and altering the mitochondrial membrane potential in cancer cells.[9][10]

Furthermore, thiophene analogs can inhibit essential enzymes involved in cancer progression, such as topoisomerases and tyrosine kinases.[8] By targeting these enzymes, these compounds can disrupt DNA replication and cell signaling pathways that are crucial for cancer cell survival and proliferation.

Anticancer Mechanism of Thiophene Derivatives Thiophene Thiophene Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophene->ROS Mito Altered Mitochondrial Membrane Potential Thiophene->Mito Enzyme Enzyme Inhibition (e.g., Topoisomerase, Tyrosine Kinase) Thiophene->Enzyme Apoptosis Apoptosis ROS->Apoptosis Mito->Apoptosis DNA DNA Replication Disruption Enzyme->DNA Signal Signal Transduction Inhibition Enzyme->Signal CellCycle Cell Cycle Arrest DNA->CellCycle Signal->CellCycle Proliferation ↓ Cancer Cell Proliferation CellCycle->Proliferation

Figure 1: Anticancer mechanisms of thiophene derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[6] For example, the presence of specific electron-withdrawing or electron-donating groups can significantly influence the compound's ability to interact with its biological target. Structure-activity relationship studies have been instrumental in optimizing the potency and selectivity of these compounds as anticancer agents.[8]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[11][12][13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11][14]

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Cytotoxicity of Thiophene Derivatives
CompoundCell LineIC50 (µg/mL)Reference
Compound 480HeLa12.61[10]
Compound 480HepG233.42[10]
Compound 471HeLa23.79[10]
Compound 471HepG213.34[10]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Several thiophene-containing compounds are established non-steroidal anti-inflammatory drugs (NSAIDs), including Tinoridine and Tiaprofenic acid.[15][16] These drugs primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[17]

Mechanism of Action: Targeting COX and LOX Enzymes

The primary mechanism of anti-inflammatory action for many thiophene derivatives is the inhibition of COX-1 and COX-2 enzymes.[17] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Some thiophene compounds also exhibit inhibitory activity against lipoxygenase (LOX), another enzyme involved in the inflammatory pathway.[16][18] Dual inhibition of COX and LOX can offer a broader anti-inflammatory effect.

Anti-inflammatory Mechanism of Thiophene Derivatives Thiophene Thiophene Derivative COX COX-1 / COX-2 Inhibition Thiophene->COX LOX LOX Inhibition Thiophene->LOX Prostaglandins ↓ Prostaglandins COX->Prostaglandins Leukotrienes ↓ Leukotrienes LOX->Leukotrienes Inflammation ↓ Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 2: Anti-inflammatory mechanisms of thiophene derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[19][20]

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, TMPD solution, and arachidonic acid solution.

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and COX-2 enzyme solution to the appropriate wells.

  • Inhibitor Addition: Add the thiophene derivative at various concentrations to the test wells and a reference inhibitor (e.g., celecoxib) to control wells.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Substrate Addition: Add TMPD solution to all wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid solution.

  • Absorbance Reading: Immediately read the absorbance at 590 nm in a kinetic mode for 5 minutes.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Data Presentation: COX-2 Inhibitory Activity of Thiophene Derivatives
CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound VIIa0.2967.24[21]
Celecoxib (Reference)0.4233.8[21]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiophene scaffold is present in several clinically used antimicrobial agents and is a promising platform for the development of new drugs to combat infectious diseases, including those caused by drug-resistant pathogens.[1][7]

Mechanism of Action: Diverse Strategies Against Microbes

Thiophene derivatives exhibit a range of antibacterial mechanisms. Some compounds disrupt the bacterial cell membrane, leading to increased permeability and cell death.[1][5] Others have been found to inhibit essential bacterial enzymes, such as DNA gyrase, through a unique allosteric mechanism, which is effective even against fluoroquinolone-resistant strains.[22] Another novel mechanism involves the inhibition of FtsZ polymerization, a critical step in bacterial cell division.[7][23]

Antibacterial Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Screening Initial Screening (e.g., Disk Diffusion) MIC MIC Determination (Broth Microdilution) Screening->MIC MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics MBC->TimeKill MoA Mechanism of Action Studies TimeKill->MoA AnimalModel Animal Model of Infection MoA->AnimalModel Efficacy Efficacy & Toxicity Studies AnimalModel->Efficacy

Figure 3: Workflow for antibacterial evaluation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against a specific microorganism.[5][24][25]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the thiophene derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[25]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by using a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC).[26]

Data Presentation: Antibacterial Activity of Thiophene Derivatives
CompoundOrganismMIC50 (mg/L)Reference
Thiophene Derivative 4Colistin-Resistant A. baumannii16[1]
Thiophene Derivative 4Colistin-Resistant E. coli8[1]
Thiophene Derivative 5Colistin-Resistant A. baumannii16[1]
Thiophene Derivative 5Colistin-Resistant E. coli32[1]
Thiophene Derivative 8Colistin-Resistant A. baumannii32[1]
Thiophene Derivative 8Colistin-Resistant E. coli32[1]

Antiviral Activity: A New Frontier in Thiophene Research

Recent studies have highlighted the potential of thiophene derivatives as potent antiviral agents against a range of viruses, including influenza, HIV, and SARS-CoV-2.[27][28][29][30]

Mechanism of Action: Inhibiting Viral Entry and Replication

The antiviral mechanisms of thiophene compounds are diverse and target various stages of the viral life cycle.[27] Some derivatives act as entry inhibitors by preventing the virus from attaching to and entering host cells.[31] For example, certain thiophene compounds have been shown to inhibit the interaction between the Ebola virus glycoprotein and the host cell receptor NPC1.[31] Other thiophene-based molecules inhibit viral replication by targeting key viral enzymes, such as the SARS-CoV-2 macrodomain (Mac1), which is involved in the viral innate immune evasion.[28]

Antiviral Assay Workflow Start Start PrepareCells Prepare Host Cell Culture Start->PrepareCells PrepareCompounds Prepare Serial Dilutions of Thiophene Derivative & Control Drug PrepareCells->PrepareCompounds InfectCells Infect Cells with Virus PrepareCompounds->InfectCells AddCompounds Add Compounds to Infected Cells InfectCells->AddCompounds Incubate Incubate for Defined Period AddCompounds->Incubate Assay Perform Antiviral Assay (e.g., Plaque Reduction, MTT) Incubate->Assay Analyze Analyze Data (EC50, CC50, SI) Assay->Analyze End End Analyze->End

Figure 4: General workflow for antiviral assays.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.[27][32][33]

Principle: The number of plaques, which are localized areas of cell death caused by viral infection, is reduced in the presence of an effective antiviral agent.

Step-by-Step Methodology:

  • Cell Monolayer: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the thiophene derivative.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC50).

Data Presentation: Antiviral Activity of Thiophene Derivatives
CompoundVirusEC50 (µM)Reference
Thiophene Derivative 53Ebola Virus (pseudotyped)Not Specified[31]
Thiophene Derivative 57Ebola Virus (pseudotyped)0.19[31]
Toremifene (Reference)Ebola Virus (pseudotyped)0.07[31]

Conclusion

The thiophene ring system continues to be a highly valuable scaffold in the quest for novel and effective therapeutic agents. The diverse biological activities of thiophene-containing compounds, spanning anticancer, anti-inflammatory, antimicrobial, and antiviral applications, underscore the versatility of this privileged structure. A thorough understanding of their mechanisms of action, coupled with robust experimental evaluation, is paramount for the successful translation of these promising compounds from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug development professionals to navigate the exciting and ever-expanding field of thiophene-based drug discovery.

References

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PNAS. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

  • Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review. International Journal of Biomedical Investigation. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC. National Center for Biotechnology Information. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC. National Center for Biotechnology Information. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. [Link]

  • Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target - PMC. National Center for Biotechnology Information. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. National Center for Biotechnology Information. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]

  • The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity. PubMed. [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]

  • Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • Chemical structures of thiophene-based compounds active against COX and LOX enzymes. ResearchGate. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. PubMed. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and docking studies of thiophene scaffolds in COX-2. ResearchGate. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing. [Link]

  • An Anti-HIV Drug Is Highly Effective Against SARS-CoV-2 In Vitro and Has Potential Benefit for Long COVID Treatment. MDPI. [Link]

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Academic Journals. [Link]

  • Antiviral Drugs and Their Roles in the Treatment of Coronavirus Infection. IntechOpen. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for α-3-Thienyl-1-piperidinebutanol Hydrochloride

Executive Summary & Chemical Profiling α-3-Thienyl-1-piperidinebutanol hydrochloride (CAS: 31648-11-0) is a complex active pharmaceutical ingredient (API) and a structural analog of the established antiemetic agent diphe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

α-3-Thienyl-1-piperidinebutanol hydrochloride (CAS: 31648-11-0) is a complex active pharmaceutical ingredient (API) and a structural analog of the established antiemetic agent diphenidol[1][2][3]. Structurally, it features a basic tertiary amine (piperidine ring), an aliphatic butanol chain, and a 3-thienyl moiety.

From an analytical perspective, this molecule presents specific challenges and opportunities:

  • Chromophore Advantage: The thiophene ring provides a distinct UV absorption profile (λmax ~ 235 nm), allowing for sensitive HPLC-UV quantification.

  • Chromatographic Challenge: The basic piperidine nitrogen (pKa ~ 9-10) is highly susceptible to secondary interactions with stationary phase silanols, necessitating precise pH control and advanced column chemistries to prevent severe peak tailing[4][5].

This application note provides field-proven, self-validating protocols for both HPLC-UV (purity analysis) and LC-MS/MS (trace/pharmacokinetic analysis), grounded in ICH Q2(R1) validation standards[6][7].

Mechanistic Insights: Overcoming Peak Tailing in Basic Amines

Expertise & Experience: A ubiquitous pitfall in the chromatographic analysis of basic APIs is peak tailing. At mid-to-high pH levels, residual silanol groups (Si-OH) on the silica support deprotonate to form negatively charged silanoxanes (Si-O⁻). Simultaneously, the tertiary amine of the piperidine ring remains protonated. This creates a strong secondary ion-exchange interaction that retains the tail end of the analyte band longer than the bulk of the peak[4][5].

Causality & Mitigation: To ensure robust, symmetrical peak shapes (Asf ≈ 1.0), our protocol employs a dual-mitigation strategy:

  • Steric Shielding: Utilizing a highly end-capped, base-deactivated C18 column minimizes the availability of free silanols.

  • Thermodynamic Control: Employing an acidic mobile phase (0.1% Formic Acid, pH ~2.7) ensures that residual silanols remain fully protonated and neutral, effectively shutting down the ion-exchange pathway.

Mechanism Amine Protonated Tertiary Amine (Piperidine Ring) Interaction Secondary Ion-Exchange (Causes Peak Tailing) Amine->Interaction Silanol Free Silanols on Silica (Negative Charge pH > 4) Silanol->Interaction Sol1 End-Capped C18 Column (Steric Shielding) Interaction->Sol1 Mitigation Sol2 Low pH Mobile Phase (Protonates Silanols) Interaction->Sol2 Mitigation Result Symmetrical Peak Shape (Asf ≈ 1.0) Sol1->Result Sol2->Result

Fig 2: Logical relationship of peak tailing causes in basic amines and mitigation strategies.

Self-Validating Experimental Protocols

Trustworthiness: Every protocol detailed below operates as a self-validating system . Prior to any sample acquisition, the instrument must pass a System Suitability Test (SST). The sequence is programmed to automatically abort if the criteria (e.g., %RSD > 2.0% or Asf > 1.5) are not met, guaranteeing that no compromised data is ever reported[6].

Workflow A Sample Preparation (α-3-Thienyl-1-piperidinebutanol HCl) B HPLC-UV Analysis (Purity & Related Substances) A->B C LC-MS/MS Analysis (Trace & PK Studies) A->C D System Suitability Testing (SST) (%RSD < 2.0%, Asf < 1.5) B->D C->D E Method Validation (ICH Q2(R1) Guidelines) D->E F Final Analytical Report E->F

Fig 1: Comprehensive analytical workflow from sample preparation to ICH Q2(R1) validation.

Protocol A: HPLC-UV Method for Purity and Related Substances

Objective: Accurate quantification of the API and resolution of synthesis impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Diluent Preparation:

    • Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

    • Causality: Utilizing a diluent that closely mimics the initial mobile phase conditions prevents solvent-mismatch phenomena at the column head, which frequently manifest as peak fronting or split peaks.

  • Standard & Sample Preparation:

    • Accurately weigh 10.0 mg of α-3-Thienyl-1-piperidinebutanol HCl reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 100 µg/mL).

  • Self-Validating SST Execution:

    • Inject the 100 µg/mL standard six consecutive times.

    • Verify that the retention time drift is < 1.0%, peak area %RSD is ≤ 2.0%, and tailing factor is ≤ 1.5 before proceeding to unknown samples[7].

Protocol B: LC-MS/MS Method for Trace/PK Analysis

Objective: High-sensitivity quantification for pharmacokinetic (PK) studies in biological matrices.

  • Ionization Strategy: Configure the mass spectrometer for Electrospray Ionization in positive mode (ESI+).

    • Causality: The tertiary nitrogen within the piperidine ring possesses a high proton affinity, readily forming a stable [M+H]⁺ precursor ion at m/z 240.1.

  • Matrix Extraction:

    • Perform protein precipitation using 3 volumes of cold Acetonitrile (containing an isotopically labeled internal standard) to 1 volume of plasma. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • MRM Optimization:

    • Apply Collision-Induced Dissociation (CID). The primary fragmentation pathway involves the cleavage of the piperidine ring (m/z 84.1) and the loss of water from the aliphatic hydroxyl group (m/z 222.1).

Quantitative Data & Method Specifications

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Base-deactivated C18 (150 x 4.6 mm, 3.5 µm)Minimizes secondary interactions with the basic piperidine nitrogen.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Keeps residual silanols protonated (neutral) to prevent peak tailing.
Mobile Phase B AcetonitrileProvides appropriate elution strength for aliphatic/aromatic moieties.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize theoretical plates.
Detection UV at 235 nmCorresponds to the λmax of the 3-thienyl chromophore.
Injection Vol 10 µLBalances detection sensitivity with column loading capacity.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Rationale
α-3-Thienyl-1-piperidinebutanol240.184.125Cleavage yielding the stable piperidine fragment.
α-3-Thienyl-1-piperidinebutanol240.1222.115Loss of water (-18 Da) from the aliphatic hydroxyl group.

Table 3: System Suitability & Validation Criteria (Compliant with ICH Q2(R1)) [6][7]

Validation ParameterAcceptance CriteriaAnalytical Purpose
Injection Precision %RSD ≤ 2.0% (n=6)Verifies autosampler accuracy and integration consistency.
Tailing Factor (Asf) ≤ 1.5Ensures column integrity and absence of secondary ion-exchange.
Resolution (Rs) ≥ 2.0 (from nearest impurity)Confirms method specificity and baseline separation.
Linearity (R²) ≥ 0.999Validates quantitative accuracy across the target dynamic range.

Sources

Application

Analytical Derivatization Strategies for alpha-3-Thienyl-1-piperidinebutanol Hydrochloride: Enhancing GC-MS and LC-MS/MS Performance

Introduction & Structural Analytical Challenges alpha-3-Thienyl-1-piperidinebutanol hydrochloride (CAS: 31648-11-0) is a complex pharmaceutical intermediate or active pharmaceutical ingredient (API) characterized by a se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analytical Challenges

alpha-3-Thienyl-1-piperidinebutanol hydrochloride (CAS: 31648-11-0) is a complex pharmaceutical intermediate or active pharmaceutical ingredient (API) characterized by a secondary aliphatic alcohol, a tertiary amine (piperidine ring), a thiophene moiety, and its formulation as a hydrochloride salt.

Direct chromatographic analysis of this compound presents significant challenges:

  • Thermal Instability & Peak Tailing (GC-MS): The free secondary hydroxyl group interacts strongly with the silanol groups on gas chromatography columns, leading to severe peak tailing, unpredictable retention times, and thermal degradation. Furthermore, the hydrochloride salt is non-volatile and will rapidly degrade the GC inlet.

  • Matrix Suppression & Retention (LC-MS/MS): While the tertiary amine provides a basic site for excellent Electrospray Ionization (ESI+) protonation, the molecule's relatively low molecular weight and moderate polarity can cause it to elute in regions of high matrix suppression during reversed-phase liquid chromatography.

To achieve trace-level quantification and high-resolution structural elucidation, targeted chemical derivatization is mandatory. This application note details two self-validating derivatization protocols: Silylation for GC-MS and Carbamylation for LC-MS/MS.

Causality & Mechanisms of Derivatization (Expertise & Experience)

GC-MS: Salt Neutralization and Silylation (BSTFA + 1% TMCS)

Before GC-MS analysis, the hydrochloride salt must be converted to its free base form via liquid-liquid extraction (LLE). Once the free base is isolated, the secondary hydroxyl group is targeted for silylation.

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) [1]. The causality behind this specific reagent choice is twofold:

  • Volatility Enhancement: BSTFA replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, eliminating intermolecular hydrogen bonding and drastically increasing the analyte's vapor pressure[1].

  • Catalytic Overcoming of Steric Hindrance: The hydroxyl group in alpha-3-Thienyl-1-piperidinebutanol is a secondary alcohol, which exhibits moderate steric hindrance. BSTFA alone is often insufficient for complete conversion. The addition of 1% TMCS acts as a powerful catalyst, increasing the silyl donor strength and ensuring quantitative conversion without requiring excessively high temperatures that might degrade the thiophene ring[2].

LC-MS/MS: Hydrophobic Tagging via Carbamylation (PTSI)

For LC-MS/MS, the goal of derivatization shifts from volatility to hydrophobicity and ionization efficiency . We employ p-Toluenesulfonyl isocyanate (PTSI) , a highly reactive isocyanate that targets the hydroxyl group.

  • Retention Shift: PTSI reacts rapidly with the alcohol via nucleophilic addition to form a bulky, highly hydrophobic sulfonylcarbamate ester[3]. This drastically increases the analyte's retention factor ( k′ ) on C18 columns, shifting its elution away from early-eluting polar matrix components (e.g., salts, endogenous phospholipids) that cause ion suppression.

  • Specific MRM Transitions: The introduction of the tosyl group provides a highly predictable and robust fragmentation pathway during Collision-Induced Dissociation (CID), allowing for highly specific Multiple Reaction Monitoring (MRM) transitions (e.g., cleavage of the carbamate bond)[3].

Workflow & Reaction Visualization

Workflow A alpha-3-Thienyl-1-piperidinebutanol HCl (Solid/Aqueous Sample) B Alkalinization (pH > 10) & LLE (Ethyl Acetate) A->B C Organic Layer (Free Base) Dry under N2 B->C D GC-MS Pathway Anhydrous Pyridine C->D Split Aliquot 1 E LC-MS/MS Pathway Anhydrous Acetonitrile C->E Split Aliquot 2 F Add BSTFA + 1% TMCS 70°C, 30 min D->F G Add PTSI 25°C, 10 min E->G H Inject into GC-MS (TMS-Ether Derivative) F->H I Quench & Inject into LC-MS/MS (Sulfonylcarbamate Derivative) G->I

Figure 1: Parallel sample preparation and derivatization workflow for GC-MS and LC-MS/MS.

Reaction Core Free Base: alpha-3-Thienyl-1-piperidinebutanol BSTFA Reagent: BSTFA + 1% TMCS (Silylation) Core->BSTFA Heat, 70°C PTSI Reagent: p-Toluenesulfonyl isocyanate (Carbamylation) Core->PTSI RT, 25°C TMS Product: O-TMS Ether Derivative (High Volatility) BSTFA->TMS - Volatile Byproducts Carbamate Product: O-Sulfonylcarbamate Ester (High ESI+ Response) PTSI->Carbamate Nucleophilic Addition

Figure 2: Chemical derivatization pathways for the secondary hydroxyl group.

Quantitative Data & Methodological Parameters

Table 1: Comparison of Derivatization Strategies
ParameterGC-MS Protocol (BSTFA + TMCS)LC-MS/MS Protocol (PTSI)
Target Functional Group Secondary Hydroxyl (-OH)Secondary Hydroxyl (-OH)
Reaction Mechanism Silylation (Nucleophilic Substitution)Carbamylation (Nucleophilic Addition)
Reaction Conditions 70°C for 30 minutes[4]25°C for 10 minutes[3]
Primary Analytical Benefit Eliminates hydrogen bonding, increases volatilityIncreases hydrophobicity, yields specific MRM transitions
Optimal Solvent Anhydrous Pyridine or AcetonitrileAnhydrous Acetonitrile or THF
Reaction Byproducts Volatile amides (elute early)[4]None (Addition reaction)
Moisture Sensitivity Extremely High (Requires anhydrous conditions)[2]High (Water consumes PTSI)

Step-by-Step Experimental Protocols (Trustworthiness)

Self-Validation Note: Both protocols require the concurrent preparation of a Reagent Blank (all solvents and reagents minus the API) to identify artifact peaks, and a Matrix Spike containing an internal standard (e.g., a deuterated piperidine analog) to validate derivatization efficiency and recovery.

Protocol A: Free-Base Extraction and GC-MS Silylation

Objective: Neutralize the HCl salt and silylate the secondary alcohol for high-resolution GC-MS.

  • Free-Base Conversion:

    • Dissolve 1.0 mg of alpha-3-Thienyl-1-piperidinebutanol hydrochloride in 1.0 mL of LC-MS grade water.

    • Add 0.1 M NaOH dropwise until the pH is > 10 (verifying the complete neutralization of the piperidine hydrochloride).

    • Add 2.0 mL of ethyl acetate and vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Drying (Critical Step):

    • Transfer the upper organic layer (containing the free base) to a clean glass vial containing 50 mg of anhydrous sodium sulfate ( Na2​SO4​ ). Note: TMCS and BSTFA are extremely moisture-sensitive; residual water will quench the reaction[2].

    • Transfer the dried organic layer to a GC autosampler vial and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen.

  • Silylation Reaction:

    • Reconstitute the dried residue in 100 µL of anhydrous pyridine.

    • Add 100 µL of the derivatization reagent: BSTFA containing 1% TMCS [1].

    • Tightly cap the vial with a PTFE-lined septum and incubate in a heating block at 70°C for 30 minutes[4].

  • Analysis:

    • Allow the vial to cool to room temperature. Inject 1.0 µL directly into the GC-MS (e.g., using a 5% phenyl-methylpolysiloxane column).

Protocol B: LC-MS/MS Carbamylation

Objective: Tag the secondary alcohol with a hydrophobic, easily ionizable moiety for trace-level LC-MS/MS quantification.

  • Sample Preparation:

    • Perform the free-base conversion and drying steps exactly as described in Protocol A (Steps 1 & 2).

  • Carbamylation Reaction:

    • Reconstitute the dried free base in 200 µL of anhydrous acetonitrile.

    • Prepare a fresh working solution of PTSI (200 µL/mL in anhydrous acetonitrile)[3]. Caution: PTSI is a respiratory sensitizer and reacts violently with water; handle strictly in a fume hood.

    • Add 20 µL of the PTSI working solution to the sample vial.

    • Vortex briefly and incubate at room temperature (25°C) for exactly 10 minutes[3].

  • Quenching:

    • Add 20 µL of LC-MS grade methanol to the vial. This immediately quenches any unreacted PTSI by forming a stable methyl carbamate byproduct, preventing on-column reactions or contamination of the LC system.

  • Analysis:

    • Dilute the sample 1:10 with the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid) and inject into the LC-MS/MS system.

References

  • Ataman Kimya. "p-TOLUENESULFONYL ISOCYANATE." Ataman Chemicals. Available at:[Link]

  • Supelco. "TMCS - SUPELCO." GCMS.cz. Available at:[Link]

  • Zuo, M., et al. "p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma." Journal of Chromatography B, ResearchGate. Available at:[Link]

Sources

Method

Application Note: Synthesis of Thienyl-Containing Bipyridines via Advanced Cross-Coupling Strategies

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic rationale, green micellar catalysis, and self-validating synthetic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic rationale, green micellar catalysis, and self-validating synthetic protocols.

Executive Summary

Thienyl-substituted bipyridines are highly privileged scaffolds in coordination chemistry, acting as versatile ligands for transition metal complexes used in dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and electrocatalytic CO₂ reduction. These molecules synergize the robust metal-chelating properties of the 2,2'-bipyridine core with the electron-rich, tunable π-conjugation of the thiophene ring.

This application note provides an authoritative guide to synthesizing these critical intermediates. Moving away from traditional, highly toxic organotin-based Stille couplings, we detail a highly efficient, green Suzuki-Miyaura cross-coupling protocol utilizing aqueous micellar catalysis.

Strategic Rationale & Mechanistic Causality

The synthesis of thienyl-bipyridines typically involves the formation of a C–C bond between a halobipyridine and a thienyl organometallic reagent. While Stille coupling (using thienylstannanes) historically provided high yields, the stoichiometric generation of toxic trialkyltin byproducts poses severe environmental and safety hazards.

The Suzuki-Miyaura cross-coupling [2] (using thienylboronic acids) is the preferred modern alternative. However, electron-rich heteroarylboronic acids like thienylboronic acid are notoriously prone to protodeboronation—a destructive side reaction where the boronic acid is cleaved to yield thiophene and boric acid, especially under strongly basic or high-temperature conditions.

The Micellar Solution: To mitigate protodeboronation and eliminate toxic organic solvents (like DMF or dioxane), modern protocols employ aqueous surfactant-assisted catalysis [1].

  • Causality: By introducing a surfactant such as Cetyltrimethylammonium bromide (CTAB) into water, nanomicelles are formed. The hydrophobic cores of these micelles act as isolated nanoreactors. They locally concentrate the non-polar halobipyridine, the thienylboronic acid, and the palladium catalyst. This proximity drastically accelerates the transmetalation and reductive elimination steps of the catalytic cycle, allowing the reaction to proceed rapidly at moderate temperatures (80 °C) while using water as the bulk solvent. Mild bases (like K₂CO₃) are sufficient in this microenvironment, further suppressing protodeboronation.

Comparative Reaction Metrics

The following table summarizes the quantitative data comparing traditional and modern cross-coupling strategies for thienyl-bipyridine synthesis.

Reaction StrategyCatalyst SystemSolvent SystemBase / AdditiveTypical YieldEHS (Environment, Health, Safety) Profile
Traditional Stille Pd₂(dba)₃ / P(tBu)₃Toluene or DMFCsF75–90%Poor: Generates highly toxic, difficult-to-remove organotin waste.
Traditional Suzuki Pd(PPh₃)₄Toluene / EtOH / H₂ONa₂CO₃60–80%Moderate: Requires volatile organic compounds (VOCs); moderate protodeboronation risk.
Micellar Suzuki Pd(PPh₃)₄Water + CTAB (0.5 M)K₂CO₃75–93%Excellent: Water is the bulk solvent; non-toxic byproducts; high atom economy.

Synthesis Workflow

The logical progression of the micellar Suzuki-Miyaura coupling is visualized below, emphasizing the critical in-process validation steps required to ensure a successful synthesis.

Synthesis_Workflow Start Starting Materials Halobipyridine + Thienylboronic Acid Micelle Micelle Formation (CTAB in H2O, Degassing) Start->Micelle Catalysis Pd-Catalyzed Cross-Coupling (Pd(PPh3)4, K2CO3, 80°C) Micelle->Catalysis Add Catalyst & Heat Validation In-Process Validation (TLC / LC-MS) Catalysis->Validation Sample at 4h Workup Aqueous Quench & Extraction (EtOAc / Brine) Validation->Workup >95% Conversion Fail Incomplete Conversion Add Catalyst/Time Validation->Fail <95% Conversion Purification Silica Gel Chromatography (Hexane:EtOAc) Workup->Purification Concentrate Organic Layer Product Pure Thienyl-Bipyridine (Target Ligand) Purification->Product Isolate Fractions Fail->Catalysis Re-optimize

Workflow for the surfactant-assisted aqueous synthesis and purification of thienyl-bipyridines.

Self-Validating Experimental Protocol

Objective: Synthesis of 4-(2-thienyl)-2,2'-bipyridine via aqueous micellar catalysis [1].

Reagents & Materials
  • Electrophile: 4-bromo-2,2'-bipyridine (1.0 equiv, 1.0 mmol)

  • Nucleophile: 2-thienylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • Surfactant Medium: Cetyltrimethylammonium bromide (CTAB) (0.5 M aqueous solution, 5 mL)

Step-by-Step Methodology
  • Micelle Preparation & Deoxygenation:

    • Action: In a 25 mL Schlenk tube, add 5 mL of the 0.5 M aqueous CTAB solution. Bubble with argon gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. Thorough degassing is non-negotiable for high yields.

  • Reagent Loading:

    • Action: Under a positive flow of argon, add 4-bromo-2,2'-bipyridine, 2-thienylboronic acid, and K₂CO₃ to the surfactant solution.

  • Catalyst Initiation:

    • Action: Quickly add Pd(PPh₃)₄. Seal the tube and stir vigorously at room temperature for 5 minutes.

    • Causality: This pre-stirring phase ensures that the hydrophobic reagents and the palladium catalyst fully partition into the lipophilic cores of the CTAB micelles before thermal activation.

  • Thermal Activation:

    • Action: Submerge the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 6 hours.

  • In-Process Control (The Self-Validation Step):

    • Action: Extract a 50 µL aliquot, dilute with 200 µL of Ethyl Acetate (EtOAc), and spot on a silica TLC plate (Eluent: 1:1 Hexanes:EtOAc).

    • Validation Logic: The starting halobipyridine is UV-active but exhibits weak fluorescence. A successful coupling is indicated by the complete disappearance of the starting material spot and the emergence of a new, highly UV-active spot that exhibits bright blue/green fluorescence under 365 nm irradiation. This fluorescence confirms the successful extension of the π-conjugated system between the bipyridine and thiophene rings.

  • Quench & Extraction:

    • Action: Cool the reaction to room temperature. Dilute with 15 mL of EtOAc and 10 mL of saturated aqueous NaCl (brine). Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 15 mL).

    • Causality: Surfactants like CTAB are notorious for causing stubborn emulsions during liquid-liquid extraction. The addition of brine increases the ionic strength of the aqueous phase, effectively breaking the emulsion and ensuring clean phase separation.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 9:1 to 1:1 Hexanes:EtOAc.

Analytical Verification

To establish absolute trustworthiness of the synthesized thienyl-bipyridine, perform the following analytical checks:

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Diagnostic Shifts: The proton at the C3 position of the bipyridine ring (adjacent to the newly formed C–C bond) will typically appear as a distinct doublet shifted downfield (approx. 8.4–8.5 ppm) due to the anisotropic effect of the adjacent thiophene ring.

    • Integration: Ensure the integration of the three thiophene protons (multiplets between 7.1 and 7.5 ppm) accurately matches the integration of the seven bipyridine protons, confirming a 1:1 coupling ratio.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Confirm the exact mass. For 4-(2-thienyl)-2,2'-bipyridine (C₁₄H₁₀N₂S), the expected [M+H]⁺ peak is m/z 239.0643.

References

  • Quagliotto, P., Barbero, N., Barolo, C., Buscaino, R., Carfora, P., Prosperini, S., & Viscardi, G. (2017). Water based surfactant-assisted synthesis of thienylpyridines and thienylbipyridine intermediates. Dyes and Pigments, 137, 468-479.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Technical Notes & Optimization

Troubleshooting

"alpha-3-Thienyl-1-piperidinebutanol hydrochloride" purification challenges

Compound: α -3-Thienyl-1-piperidinebutanol Hydrochloride Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: α -3-Thienyl-1-piperidinebutanol Hydrochloride Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter severe yield and purity bottlenecks when scaling up the synthesis and isolation of α -3-Thienyl-1-piperidinebutanol hydrochloride (CAS 31648-11-0)[1].

This molecule presents a unique triad of chemical vulnerabilities: a basic piperidine ring, an electron-rich thiophene heterocycle, and a highly reactive secondary α -hydroxyl group. Treating this compound like a standard aliphatic amine salt is a critical error. This guide is designed to explain the causality behind common experimental failures and provide self-validating, field-proven protocols to ensure high-purity isolation.

Part 1: Core Mechanistic Vulnerabilities (The "Why")

To purify this compound successfully, you must first understand its degradation pathways. The secondary alcohol is situated at the α -position relative to the thiophene ring (a thienylic alcohol). Thiophene is an electron-rich heteroaromatic system that strongly stabilizes adjacent positive charges.

Because the target compound is handled as a hydrochloride salt, its local environment is inherently acidic. If you apply heat (e.g., during traditional hot-solvent recrystallization), the hydroxyl group becomes protonated and leaves as water. This generates a highly stable thienylic carbocation (), which rapidly deprotonates to form a persistent alkene impurity.

Dehydration A alpha-3-Thienyl-1- piperidinebutanol HCl B Protonation of Hydroxyl Group A->B C Loss of H2O (Heat + Acid) B->C D Resonance-Stabilized Thienylic Carbocation C->D E Alkene Impurity (Dehydration Product) D->E

Caption: Mechanism of acid-catalyzed dehydration of the thienylic alcohol to the alkene impurity.

Part 2: Troubleshooting FAQs

Q1: My final product shows a significant impurity with an LC-MS [M+H]+ peak of 222.13. What is it and how do I prevent it? A1: The target alcohol has a monoisotopic mass of 239.13 Da[2], giving an [M+H]+ of 240.14. A peak at 222.13 corresponds to the[M-18] dehydrated alkene impurity (4-(piperidin-1-yl)-1-(thiophen-3-yl)but-1-ene). As explained above, the thienylic alcohol undergoes facile acid-catalyzed dehydration. Causality & Solution: Heating the HCl salt in protic solvents lowers the activation energy for water elimination. Never heat this hydrochloride salt above 35°C. You must transition from thermodynamic (hot) recrystallization to kinetic (anti-solvent) crystallization at low temperatures ().

Q2: I have residual starting material, the ketone precursor (CAS 31634-33-0). Recrystallization isn't removing it. Why? A2: The ketone precursor and the target alcohol co-crystallize easily due to their nearly identical spatial footprints and basicity. Causality & Solution: Because their physical properties are so similar, physical separation is inefficient. You must use a chemical separation strategy during the free-base extraction phase. Incorporate a sodium bisulfite ( NaHSO3​ ) wash. The bisulfite anion selectively attacks the unhindered ketone to form a highly water-soluble α -hydroxysulfonate adduct, which is easily partitioned into the aqueous waste ().

Q3: The isolated hydrochloride salt is a sticky, hygroscopic oil rather than a crystalline solid. How do I induce crystallization? A3: Piperidine-based hydrochloride salts are notoriously hygroscopic. The presence of even trace water or ethanol disrupts the crystal lattice, leading to "oiling out" (liquid-liquid phase separation) instead of solid crystallization. Causality & Solution: Water acts as a plasticizer. You must establish a strictly anhydrous environment. Dry the free-base organic layer rigorously over anhydrous Na2​SO4​ and use anhydrous isopropanol (IPA) with ethereal HCl for salt formation.

Part 3: Quantitative Impurity Tracking

Use the following table to track and resolve common impurities during your LC-MS/NMR quality control checks.

ImpurityStructural OriginDetection ([M+H]+ m/z)Primary CauseRemoval Strategy
Alkene Derivative Dehydration of thienylic alcohol222.13Heat + Acidic pHMaintain temp <35°C; use anti-solvent crystallization.
Ketone Precursor Incomplete reduction238.12Reaction stallingSodium bisulfite aqueous wash during extraction.
Piperidine N-Oxide Oxidation of piperidine ring256.13Exposure to air/peroxidesDegas solvents; store under inert atmosphere ( N2​ /Ar).
Thiophene Dimer Oxidative coupling~477.25Light/ O2​ exposureProtect from light; avoid prolonged storage in solution.

Part 4: Optimized Experimental Workflows

To guarantee the integrity of the α -3-Thienyl-1-piperidinebutanol core[3], utilize the following self-validating protocols. These steps are designed to chemically isolate the product while preventing thermal degradation.

Workflow Step1 Crude Mixture (Alcohol + Ketone) Step2 Free-Basing (pH 9.5) Na2CO3 aq. + NaHSO3 wash Step1->Step2 Step3 Extraction (EtOAc) & Brine Wash Step2->Step3 Step4 Anhydrous Drying (Na2SO4) Step3->Step4 Step5 Controlled HCl Addition in Anhydrous IPA (0°C) Step4->Step5 Step6 Anti-Solvent Crystallization (Heptane, 0°C) Step5->Step6 Step7 Pure Hydrochloride Salt (Vacuum Dried) Step6->Step7

Caption: Optimized workflow for the isolation and purification of the hydrochloride salt.

Protocol A: Bisulfite-Assisted Free-Basing & Extraction

Purpose: Removes the ketone precursor and isolates the free base without degrading the thiophene ring.

  • Suspend the crude reaction mixture in 10 volumes of deionized water.

  • Add 3 volumes of saturated aqueous Sodium Bisulfite ( NaHSO3​ ). Stir vigorously for 45 minutes at room temperature to sequester unreacted ketone.

  • Adjust pH to 9.5 using 10% aqueous Sodium Carbonate ( Na2​CO3​ ). Note: Avoid strong bases like NaOH, which can cause localized heating and degradation.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc) (3 x 5 volumes).

  • Wash the combined organic layers with brine, then dry thoroughly over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure. Crucial: Ensure the water bath temperature does not exceed 35°C.

Protocol B: Low-Temperature Anti-Solvent Crystallization

Purpose: Forms the HCl salt and induces crystallization while preventing acid-catalyzed dehydration.

  • Dissolve the dried free-base oil in anhydrous Isopropanol (IPA) (approx. 5 volumes).

  • Cool the solution to 0–5°C using an ice bath under a nitrogen atmosphere.

  • Acidify: Slowly add 1.05 equivalents of HCl (1M solution in diethyl ether) dropwise. Maintain the internal temperature below 10°C to prevent dehydration.

  • Induce Crystallization: Stir for 30 minutes. Slowly add anhydrous Heptane (up to 10 volumes) as an anti-solvent until a persistent cloud point is reached.

  • Age & Isolate: Age the slurry at 0°C for 2 hours to maximize crystal growth. Filter cold, wash with cold heptane, and dry under high vacuum at room temperature.

References

  • EPA CompTox Chemicals Dashboard. 4-(Piperidin-1-yl)-1-(thiophen-3-yl)butan-1-ol hydrochloride (DTXSID50953618). Environmental Protection Agency.[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.[Link]

Sources

Optimization

Technical Support Center: Degradation Pathways &amp; Stability Profiling of alpha-3-Thienyl-1-piperidinebutanol Hydrochloride

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic analysis of the degradation pathways for alpha-3-Thienyl-1-piperidinebutanol hydrochloride (CAS 31648-11-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic analysis of the degradation pathways for alpha-3-Thienyl-1-piperidinebutanol hydrochloride (CAS 31648-11-0). By understanding the intrinsic vulnerabilities of this molecule—specifically its secondary alcohol, tertiary amine, and thiophene ring—you can systematically troubleshoot stability failures and design robust, self-validating analytical methods.

Molecular Vulnerability Profile & Degradation Pathways

To predict how alpha-3-Thienyl-1-piperidinebutanol hydrochloride will behave under stress, we must first analyze its structural causality. The molecule contains three highly reactive nodes:

  • The Secondary Alcohol (Thienylic Position): Highly prone to acid-catalyzed dehydration due to the resonance-stabilizing nature of the adjacent thiophene ring.

  • The Piperidine Ring (Tertiary Amine): Highly susceptible to N-oxidation by trace peroxides found in common pharmaceutical excipients.

  • The Thiophene Ring & Alcohol: Vulnerable to oxidative stress, yielding ketones or S-oxides.

DegradationPathways API alpha-3-Thienyl-1-piperidinebutanol (API) Dehydro Dehydration Product (Alkene) API->Dehydro Acid/Heat (-H2O) Ketone Oxidation Product (Ketone) API->Ketone Oxidative Stress (e.g., Peroxides) NOxide N-Oxide Degradant (Piperidine N-oxide) API->NOxide Oxidative Stress (N-oxidation)

Figure 1: Major degradation pathways of alpha-3-Thienyl-1-piperidinebutanol under stress conditions.

Troubleshooting Guide & FAQs

Q1: During thermal and acidic stress testing, we observe a major degradant with a mass shift of -18 Da ([M+H]-18). What is the mechanism, and how do we mitigate it? A1:

  • Causality: The -18 Da shift corresponds to the loss of water (dehydration). The secondary hydroxyl group is adjacent to the electron-rich thiophene ring. Under acidic conditions, protonation of the alcohol leads to the departure of water, forming a highly stable thienyl-allylic carbocation. Subsequent deprotonation yields the alkene degradant (1-(thiophen-3-yl)-4-(piperidin-1-yl)but-1-ene).

  • Mitigation: Ensure the formulation pH is maintained above 5.0 using appropriate buffer systems. In solid oral dosages, tightly control moisture ingress and avoid highly acidic excipients.

Q2: During excipient compatibility testing, a +16 Da peak appears. Is this an N-oxide or a thiophene S-oxide, and why is it forming? A2:

  • Causality: The +16 Da shift indicates oxygen incorporation. In molecules containing a piperidine ring, the nitrogen lone pair is highly nucleophilic and prone to oxidation by trace hydroperoxides present in polymeric excipients (e.g., PEG, povidone). Research on the oxidation of drugs during product development demonstrates that tertiary amines are highly susceptible to peroxide-mediated N-oxidation .

  • Mitigation: The oxidation rate of tertiary amines is strictly pH-dependent. Maintaining the API in its fully protonated hydrochloride salt form significantly reduces the nucleophilicity of the nitrogen lone pair, thereby inhibiting N-oxide formation . Additionally, utilize low-peroxide excipient grades or incorporate antioxidants (e.g., sodium metabisulfite).

Q3: How should we design our forced degradation protocol to comply with regulatory guidelines for this specific API? A3: According to the ICH Q1A(R2) guidelines for stability testing , forced degradation studies must evaluate hydrolytic, oxidative, thermal, and photolytic stress to achieve a target degradation of 5–20%. Refer to the quantitative table and protocols below to establish a self-validating system.

Quantitative Data: Target Stress Conditions

The following table summarizes the optimized stress conditions required to generate a 5–20% degradation profile without causing secondary (unrealistic) degradation cascades.

Stress ConditionReagent / EnvironmentExposure TimeTarget Degradation PathwayExpected Mass Shift (m/z)
Acidic Hydrolysis 0.1 M HCl at 60°C24 - 48 hoursDehydration (Alkene formation)-18 Da
Oxidative Stress 3% H₂O₂ at 25°C24 hoursN-Oxidation / Ketone formation+16 Da / -2 Da
Basic Hydrolysis 0.1 M NaOH at 60°C24 - 48 hoursBase-catalyzed ring openingVariable
Thermal Stress 80°C (Solid State)7 daysThermal Dehydration-18 Da
Photolysis UV/Vis (ICH Q1B)1.2 million lux hoursThiophene ring oxidation+16 Da / +32 Da

Experimental Protocols & Workflows

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Workflow

This protocol is designed as a self-validating system . By utilizing mass balance calculations, you ensure that no degradants are permanently retained on the column or escaping detection.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of alpha-3-Thienyl-1-piperidinebutanol hydrochloride in a stability-indicating solvent (e.g., 50:50 Water:Acetonitrile).

  • Stress Application: Aliquot 5 mL of the stock solution into amber vials. Apply the stress conditions defined in the table above.

  • Quenching (Critical Step): Post-exposure, neutralize acidic/basic samples to pH 7.0 using 0.1 M NaOH or 0.1 M HCl to instantly halt degradation. Quench oxidative samples with an equimolar amount of sodium bisulfite.

  • Filtration: Dilute samples to a working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Analysis & Mass Balance Validation: Inject 10 µL into a UHPLC-HRMS system. Validation: Run an unstressed control sample alongside the stressed samples. Calculate the mass balance: the sum of the peak areas of the remaining API and all degradation products must equal 95–105% of the initial unstressed API peak area (accounting for response factor variations).

Protocol 2: LC-MS/MS Diagnostic Workflow for +16 Da Peak (N-Oxide vs. S-Oxide)
  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient mobile phase of 0.1% Formic Acid in Water and Acetonitrile. Note: N-oxides typically elute earlier than the parent API due to increased polarity.

  • Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • MS/MS Fragmentation: Isolate the[M+H+16]+ precursor ion.

  • Diagnostic Product Ion Analysis:

    • If N-Oxide: Look for a characteristic neutral loss of 16 Da (loss of oxygen) or 18 Da (loss of water via a Meisenheimer rearrangement), regenerating the parent API fragment.

    • If Thiophene S-Oxide: Look for thiophene ring-opening fragments or the specific loss of SO (48 Da).

Workflow Start Detect Unknown Peak in Stability Study CheckUV Analyze UV-Vis Spectra (PDA Detector) Start->CheckUV IsMass LC-MS Analysis (Determine m/z) CheckUV->IsMass MassMinus18 m/z = [M+H]-18 (Dehydration) IsMass->MassMinus18 MassMinus2 m/z = [M+H]-2 (Ketone) IsMass->MassMinus2 MassPlus16 m/z = [M+H]+16 (N-Oxide) IsMass->MassPlus16 Action1 Check pH & Moisture Adjust Buffer MassMinus18->Action1 Action2 Check Excipient Peroxides Add Antioxidant MassMinus2->Action2 MassPlus16->Action2

Figure 2: Analytical workflow for identifying and mitigating specific API degradation pathways.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: Pharmaceutics (MDPI) / PubMed Central URL: [Link]

  • Title: Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product Source: Universidade Federal do Rio Grande do Sul (UFRGS) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Thienyl Piperidine Synthesis

Welcome to the technical support center for the synthesis of thienyl piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of thienyl piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic scaffolds. Piperidine and its derivatives are among the most significant synthetic fragments in drug design, playing a crucial role in the pharmaceutical industry.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction conditions.

Section 1: Core Synthesis Strategies

The construction of the thienyl piperidine scaffold typically involves the formation of a key carbon-nitrogen (C-N) bond between a thiophene moiety and a piperidine ring. The two most prevalent and versatile methods for achieving this are Reductive Amination and Buchwald-Hartwig Amination.

  • Reductive Amination: This method involves the reaction of a thienyl aldehyde or ketone with a piperidine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[3][4][5] It is a robust, cost-effective method, particularly for secondary and tertiary amine synthesis.[4][6]

  • Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction that directly forms a C-N bond between a thienyl halide (or triflate) and a piperidine.[7][8] It offers excellent functional group tolerance and a broad substrate scope, making it a cornerstone of modern medicinal chemistry.[7][9]

Synthesis_Strategies cluster_RA Reductive Amination cluster_BHA Buchwald-Hartwig Amination Thienyl_Ketone Thienyl Aldehyde/ Ketone Imine Imine/ Enamine Intermediate Thienyl_Ketone->Imine + Piperidine Piperidine_RA Piperidine Piperidine_RA->Imine Product_RA Thienyl Piperidine Imine->Product_RA Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product_RA Reduction Thienyl_Halide Thienyl Halide/ Triflate Product_BHA Thienyl Piperidine Thienyl_Halide->Product_BHA + Piperidine Piperidine_BHA Piperidine Piperidine_BHA->Product_BHA Catalyst Pd Catalyst + Ligand + Base Catalyst->Product_BHA Cross-Coupling

Caption: Key synthetic routes to Thienyl Piperidines.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows low conversion to the desired thienyl piperidine. What are the likely causes and how can I fix it?

A: Low yield is a common issue stemming from several factors.[10] A systematic approach is the most effective way to diagnose and solve the problem.[10]

Initial Checks:

  • Reagent Purity: Impurities in starting materials or solvents can poison catalysts or lead to side reactions.[10][11] Always use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.[10]

  • Inert Atmosphere: Many coupling reactions, especially Buchwald-Hartwig amination, are sensitive to oxygen.[10] Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Suboptimal temperature, time, or reactant concentration are frequent causes of low yield.[10][11] Confirm that the reaction was run at the recommended temperature and for the appropriate duration.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Assess Reagent & Solvent Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Catalyst Is Catalyst Active? (For Cross-Coupling) Start->Check_Catalyst Purify_Reagents Action: Purify Reagents or Use Fresh Solvents Check_Reagents->Purify_Reagents Impure Optimize_Conditions Action: Systematically Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Screen_Catalyst Action: Screen Different Catalysts/Ligands/Bases Check_Catalyst->Screen_Catalyst Suspected Inactivity Success Yield Improved Purify_Reagents->Success Optimize_Conditions->Success Screen_Catalyst->Success

Caption: Workflow for diagnosing and resolving low reaction yield.

Advanced Troubleshooting Steps:

Parameter For Reductive Amination For Buchwald-Hartwig Amination
Catalyst/Reagent The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective as it is mild and can be used in a one-pot procedure.[3] If the reaction is slow, a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) may be required, but handle with care due to its toxicity.[3][4]The choice of palladium source, ligand, and base are all interconnected and critical.[9] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) often improve catalyst activity and stability.[12][13] The base is also crucial; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[8]
Solvent The solvent must be compatible with the reducing agent and dissolve the reactants. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Acetic acid can be used as a catalyst.Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[8] The choice of solvent can influence reaction rates and pathways.[11]
Temperature Most reactions proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. However, higher temperatures can lead to product degradation.[11]Reactions often require heating, typically between 80-110 °C.[8] Temperature optimization is key; too low may result in incomplete reaction, while too high can cause catalyst decomposition or side reactions.[14]
Problem 2: Significant Side Product Formation

Q: I'm observing significant impurities by TLC/LC-MS. What are the common side reactions and how can I suppress them?

A: Side product formation is a common challenge that can often be mitigated by adjusting reaction conditions.[11]

Common Side Products and Solutions:

  • For Reductive Amination:

    • Over-alkylation: If the starting piperidine is primary, it can react twice, leading to a tertiary amine. This is a common issue with direct alkylation but less so with reductive amination, which offers better control.[3] To minimize this, use a 1:1 stoichiometry of the carbonyl compound to the amine.

    • Aldol or Self-Condensation: The thienyl aldehyde/ketone may react with itself. This can be suppressed by adding the reducing agent early in the reaction sequence or by running the reaction at a lower temperature.[11]

  • For Buchwald-Hartwig Amination:

    • Hydrodehalogenation: The thienyl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction can become problematic with very active catalysts or electron-rich aryl halides.[12][13] It can sometimes be minimized by changing the ligand or lowering the reaction temperature.[13]

    • Homocoupling: Two molecules of the thienyl halide or two molecules of the piperidine can couple with each other. This is often an issue when the catalyst is not efficient at promoting the desired cross-coupling. Screening different ligands or adjusting the catalyst-to-ligand ratio can help.[13]

Problem 3: Difficulty in Product Isolation/Purification

Q: My crude product is difficult to purify. What are the best practices for isolating thienyl piperidines?

A: The basic nature of the piperidine ring can sometimes complicate purification, especially with silica gel chromatography.

  • Workup: After the reaction, a standard aqueous workup is often necessary. If your product is basic, an extraction with a dilute acid (e.g., 1M HCl) can pull the product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the product re-extracted with an organic solvent.

  • Column Chromatography:

    • Streaking on Silica: Basic amines often streak on standard acidic silica gel, leading to poor separation. To counter this, add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of ammonium hydroxide to your eluent system.[15][16]

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like neutral or basic alumina, or reversed-phase (C18) silica.[14][15]

  • Crystallization: Recrystallization is an excellent method for obtaining highly pure material if your compound is a solid.[17][18] The key is to find a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.[14][19]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and ligand for a Buchwald-Hartwig reaction? The optimal catalyst system depends heavily on the specific substrates. For sterically hindered or electron-rich thienyl chlorides, bulky phosphine ligands like XPhos or RuPhos are often required.[12] For less challenging substrates like bromides or iodides, bidentate ligands such as BINAP or DPPF can be effective.[7][8] It is often necessary to screen a small panel of catalysts and ligands to find the best conditions for a new substrate combination.

Q2: What is the best way to monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a fast and effective method for monitoring reaction progress.[11] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate the reaction is proceeding. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q3: Are there any specific safety precautions for handling the reagents involved? Yes. Palladium catalysts, phosphine ligands, and strong bases (like NaOt-Bu) are often air and/or moisture sensitive and can be pyrophoric. They should be handled under an inert atmosphere. Reducing agents like sodium cyanoborohydride are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Reductive Amination
  • Reaction Setup: To a round-bottom flask, add the thienyl aldehyde or ketone (1.0 equiv) and the piperidine derivative (1.1 equiv).

  • Solvent Addition: Dissolve the reactants in an appropriate solvent (e.g., DCE or DCM, approx. 0.1 M).

  • Initiation: Add acetic acid (1.1 equiv) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirring mixture.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).[9]

  • Reagent Addition: Evacuate and backfill the tube with inert gas (repeat three times). Add the thienyl halide (1.0 equiv) and the piperidine derivative (1.2 equiv).[9]

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.[9]

  • Reaction: Seal the tube and place it in a preheated oil bath. Stir the mixture vigorously at the desired temperature (e.g., 100 °C).[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography or recrystallization.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved March 10, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved March 10, 2026, from [Link]

  • Sather, A. C. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Washington. Retrieved March 10, 2026, from [Link]

  • Łowicki, D., & Przybylski, P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1048. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • [Discussion] Tips and Tricks to getting better synthetic yields. (2014, March 15). r/chemistry. Reddit. Retrieved March 10, 2026, from [Link]

  • Coster, M. (2018, April 28). Common cross coupling reactions [Video]. YouTube. Retrieved March 10, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Semantic Scholar. Retrieved March 10, 2026, from [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025, August 6). ResearchGate. Retrieved March 10, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved March 10, 2026, from [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved March 10, 2026, from [Link]

  • Show how to synthesize the following amines from the indicated st... (n.d.). Pearson+. Retrieved March 10, 2026, from [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(39), 6299-6311. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2). [Link]

  • Rogers, K. (2024, January 26). Heterocyclic compound. In Britannica. Retrieved March 10, 2026, from [Link]

  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved March 10, 2026, from [Link]

  • Łowicki, D., & Przybylski, P. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved March 10, 2026, from [Link]

  • El-Sayed, M. A. A., Al-Wabli, R. I., Al-Ghorbani, M., et al. (2020). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. Scientific Reports, 10, 19572. [Link]

  • Cross-coupling reaction. (2024, February 11). In Wikipedia. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: alpha-3-Thienyl-1-piperidinebutanol Hydrochloride Analysis

Welcome to the Analytical Troubleshooting Portal for alpha-3-Thienyl-1-piperidinebutanol hydrochloride (CAS 31648-11-0). As a complex active pharmaceutical ingredient (API) intermediate 1, this molecule presents unique c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Portal for alpha-3-Thienyl-1-piperidinebutanol hydrochloride (CAS 31648-11-0). As a complex active pharmaceutical ingredient (API) intermediate 1, this molecule presents unique chromatographic and spectroscopic challenges. Its structure features a highly basic piperidine ring, a UV-active thiophene moiety, a reactive hydroxyl group, and is formulated as a hydrochloride salt.

This guide provides field-proven troubleshooting strategies to resolve method interferences, ensuring high-fidelity analytical data.

Part 1: Mechanistic Troubleshooting of Interferences

The Silanol Effect and Peak Tailing

The most common interference encountered when analyzing piperidine derivatives is severe peak tailing and co-elution with closely related impurities. This is rarely a column defect; rather, it is a predictable secondary retention mechanism. The piperidine nitrogen remains positively charged under typical reversed-phase conditions. If the mobile phase pH is between 4 and 8, residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻). This creates a strong electrostatic attraction (ion-exchange interaction) that competes with the primary hydrophobic retention mechanism, causing the analyte to "drag" through the column 2.

Causality-Driven Solutions:

  • pH Suppression: By lowering the mobile phase pH to 2.5 using phosphoric or formic acid, the acidic silanols are fully protonated and neutralized, eliminating the electrostatic trap 3.

  • Sacrificial Amines: If a mid-pH method is required for stability, adding 0.1% Triethylamine (TEA) acts as a competing base. TEA's small size allows it to rapidly occupy active silanol sites, "masking" them from the bulkier analyte 2.

Spectroscopic Overlap (Thiophene Chromophore)

The thiophene ring exhibits a distinct UV absorption maximum around 230-240 nm [[4]](). Using mobile phases with high UV cutoffs (e.g., lower-grade methanol or high concentrations of acetate buffers) will create a high background absorbance. This baseline noise directly interferes with the integration of low-level impurities. Switching to HPLC-grade Acetonitrile (UV cutoff 190 nm) and low-UV absorbing buffers is critical for method sensitivity 5.

G Start Interference Detected in Analysis Tailing Peak Tailing / Broadening Start->Tailing Baseline Baseline Noise / UV Interference Start->Baseline MS MS Ion Suppression Start->MS Silanol Silanol Interaction (Piperidine N+) Tailing->Silanol UVCutoff Mobile Phase UV Cutoff (Thiophene Overlap) Baseline->UVCutoff Salt HCl Salt Effect MS->Salt Fix1 Lower pH to 2.5 or add TEA Silanol->Fix1 Fix2 Switch to Acetonitrile & low-UV buffers UVCutoff->Fix2 Fix3 Desalting / LLE or switch to APCI Salt->Fix3

Fig 1: Root cause analysis and troubleshooting logic for analytical method interferences.

Part 2: Data Presentation

Table 1: Common Analytical Interferences and Diagnostic Signatures

Interference TypeDiagnostic SymptomMechanistic Root CauseRecommended Resolution
Chromatographic Peak tailing (Tf > 1.8)Ion-exchange between piperidine N⁺ and ionized Si-O⁻Lower mobile phase pH to 2.5 or add 0.1% TEA
Spectroscopic High baseline noise / DriftThiophene UV overlap with high-cutoff mobile phaseSwitch to Acetonitrile and low-UV phosphate buffer
Mass Spectrometric Severe ion suppression in ESI+Chloride ions from HCl salt competing for droplet chargePerform LLE desalting or switch to APCI source
Chemical Secondary peak growing over timeEsterification of butanol group in acidic alcoholic solventsPrepare samples in Acetonitrile/Water mixtures

Table 2: Optimized HPLC Method Parameters for alpha-3-Thienyl-1-piperidinebutanol

ParameterSpecificationScientific Rationale
Column Type B Silica C18, End-capped (150 x 4.6 mm, 3 µm)End-capping minimizes residual silanol activity.
Mobile Phase A 0.05 M Phosphoric Acid (pH 2.5)Fully protonates silanols to prevent secondary interactions.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff (190 nm) prevents thiophene chromophore overlap.
Flow Rate 1.0 mL/minOptimal linear velocity for standard analytical columns.
Detection UV at 235 nmMatches the absorption maximum of the thiophene ring.
Column Temp 30 °CImproves mass transfer kinetics for the bulky molecule.

Part 3: Self-Validating Experimental Protocols

Protocol 1: HPLC-UV Method for Resolving Co-eluting Impurities

Objective: Achieve baseline separation of alpha-3-Thienyl-1-piperidinebutanol from its synthetic impurities without peak tailing. Self-Validation Criteria: The method is considered valid for sample analysis ONLY if the System Suitability Test (SST) yields a Tailing Factor (Tf) ≤ 1.5 and a Theoretical Plate Count (N) ≥ 5000.

  • Step 1: Mobile Phase Preparation: Prepare Mobile Phase A by dissolving 5.75 g of 85% phosphoric acid in 1000 mL of ultrapure water (18.2 MΩ·cm). Verify the pH is ~2.5. Filter through a 0.22 µm membrane. Prepare Mobile Phase B using 100% HPLC-grade Acetonitrile.

  • Step 2: System Equilibration: Install an end-capped C18 column. Purge the system and equilibrate with 90% A / 10% B at 1.0 mL/min until the baseline is stable (drift < 1 mAU/hr).

  • Step 3: Sample Preparation: Dissolve the API standard in a diluent of 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL. (Causality: Do not use methanol to avoid esterification of the butanol moiety).

  • Step 4: Gradient Execution & Validation: Run a linear gradient from 10% B to 80% B over 15 minutes. Inject the SST standard. If Tf > 1.5, halt analysis. This indicates column voiding or loss of end-capping; replace the column before proceeding.

Protocol 2: Liquid-Liquid Extraction (LLE) for MS Desalting

Objective: Remove the hydrochloride salt matrix to prevent ESI ion suppression during LC-MS analysis. Self-Validation Criteria: Recovery must be ≥ 95% as determined by pre- and post-extraction UV peak area comparison.

  • Step 1: Basification: Dissolve 10 mg of the sample in 1.0 mL of 0.1 M HCl. Add 100 µL of concentrated Ammonium Hydroxide (NH₄OH) to adjust the pH > 10. (Causality: This neutralizes the piperidine hydrochloride salt, converting the molecule to its lipophilic free-base form).

  • Step 2: Extraction: Add 2.0 mL of MS-grade Ethyl Acetate. Vortex vigorously for 2 minutes to facilitate phase transfer. Centrifuge at 5000 rpm for 5 minutes to break any emulsions.

  • Step 3: Isolation and Reconstitution: Carefully transfer the upper organic layer (containing the free-base API) to a clean vial. Evaporate to dryness under a gentle stream of ultra-high purity nitrogen at room temperature. Reconstitute the residue in 1.0 mL of the initial LC-MS mobile phase.

Workflow Step1 Sample Dissolution (0.1M HCl) Step2 Step2 Step1->Step2 Step3 Liquid-Liquid Extraction (Ethyl Acetate) Step2->Step3 Step4 Organic Phase Evaporation Step3->Step4 Step5 Reconstitution (Mobile Phase) Step4->Step5

Fig 2: Liquid-liquid extraction workflow for desalting and matrix interference removal.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my peak shape degrade over time, even with an optimized pH 2.5 method? A: Repeated exposure to acidic conditions can slowly hydrolyze the siloxane bonds that anchor the C18 stationary phase to the silica support. As the C18 chains are cleaved, fresh, highly active silanol groups are exposed, re-introducing the ion-exchange tailing mechanism. Ensure your column is rated for low-pH stability or utilize sterically protected stationary phases.

Q: Can I use LC-MS instead of UV to avoid thiophene chromophore interference? A: Yes, but you must account for the hydrochloride salt. Direct injection of the HCl salt into an Electrospray Ionization (ESI) source will cause severe chloride ion suppression, masking the API signal. You must either perform the LLE desalting protocol (Protocol 2) prior to injection or switch to an Atmospheric Pressure Chemical Ionization (APCI) source, which is less susceptible to salt-induced matrix effects.

Q: Why am I seeing a secondary peak forming in the standard solution after 24 hours? A: If your sample diluent contains methanol and is slightly acidic (due to the HCl salt), the butanol group on the molecule can undergo a slow esterification reaction. Always prepare standards and samples in aprotic organic solvents (like Acetonitrile) mixed with water to prevent this chemical interference.

References

  • Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds.Benchchem.
  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile.PMC (nih.gov).
  • Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization.ResearchGate.
  • Exploring the hydrophobic channel of NNIBP leads to the discovery of novel piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as potent HIV-1 NNRTIs.PMC (nih.gov).
  • RTECS NUMBER-TM4974625-Chemical Toxicity Database.DrugFuture.

Sources

Troubleshooting

Technical Support Center: Synthesis of Piperidine Hydrochloride

Introduction Welcome to the Technical Support Center for Piperidine Hydrochloride Synthesis. Piperidine and its hydrochloride salt are fundamental building blocks in the pharmaceutical and fine chemical industries, formi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for Piperidine Hydrochloride Synthesis. Piperidine and its hydrochloride salt are fundamental building blocks in the pharmaceutical and fine chemical industries, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2][3] The purity of piperidine hydrochloride is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final drug product.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common impurities encountered during the synthesis of piperidine hydrochloride, presented in a practical question-and-answer format. We will explore the causal mechanisms behind impurity formation and offer robust troubleshooting strategies and detailed analytical protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: What are the primary sources of impurities in piperidine hydrochloride synthesis?

A1: Impurities can be introduced at nearly every stage of the synthesis and purification process. They are broadly categorized as follows:

  • Starting Material Impurities: The quality of the initial reactants, such as pyridine or 1,5-dihalopentanes, is critical. Commercial-grade starting materials may contain isomers, related structures, or contaminants that can poison catalysts or carry through the synthesis.[4]

  • Reaction-Related Impurities: These are substances formed during the chemical transformation itself. They include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions like over-reduction, polymerization, or dimerization.[5][6]

  • Degradation Products: Piperidine is susceptible to degradation, particularly oxidation from exposure to air, light, or elevated temperatures.[7][8] This can lead to discoloration and the formation of impurities like N-oxides or imines.[8]

  • Reagent and Solvent Artifacts: Residual solvents, excess reagents, or byproducts from reagents (e.g., inorganic salts from bases) can contaminate the final product. Water is a very common impurity, especially after aqueous workup steps.[6]

Q2: My final piperidine base or hydrochloride salt is yellow or brown, not colorless. What causes this discoloration?

A2: Discoloration, typically a yellow or brown hue, is almost always a sign of oxidative degradation.[6][8]

  • Causality: The lone pair of electrons on the nitrogen atom in the piperidine ring, as well as the adjacent carbon atoms, are susceptible to reaction with atmospheric oxygen.[8] This process can be accelerated by exposure to light (photo-oxidation) or heat.[9] The resulting oxidation products, which can include N-oxides, imines (e.g., 2,3,4,5-tetrahydropyridine), and more complex ring-opened compounds, are often colored.[8]

  • Troubleshooting Guide:

    • Inert Atmosphere: Handle piperidine base under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during distillations or transfers.

    • Protect from Light: Store both the free base and the hydrochloride salt in amber glass bottles or protect them from direct light.

    • Temperature Control: Avoid unnecessarily high temperatures during distillation. Store the purified product in a cool, dark place.[9]

    • Purification: If discoloration has already occurred, purification via distillation (for the base) or recrystallization (for the salt) may be necessary. In some cases, a charcoal treatment during recrystallization can help remove colored impurities.

Synthesis Route: Catalytic Hydrogenation of Pyridine

The catalytic hydrogenation of pyridine is the most common industrial method for producing piperidine.[1][10][11]

G Pyridine Pyridine (Starting Material) Piperidine Piperidine (Desired Product) Pyridine->Piperidine Hydrogenation Unreacted_Pyridine Unreacted Pyridine H2 H₂ / Catalyst (e.g., Ni, Rh, Ru) H2->Unreacted_Pyridine Incomplete Reaction PipHCl Piperidine Hydrochloride Piperidine->PipHCl Salt Formation Side_Products Side Products (e.g., N-Pentylpiperidine) Piperidine->Side_Products Side Reaction Over_Reduction Ring-Opening Products (e.g., n-Pentylamine, Pentane) Piperidine->Over_Reduction Harsh Conditions (High T, P) HCl Anhydrous HCl

Caption: Pyridine hydrogenation pathway and common impurity sources.

Q3: My analysis (GC-MS, NMR) shows significant unreacted pyridine in the product. What went wrong?

A3: Incomplete conversion is a common issue in pyridine hydrogenation. The aromaticity of the pyridine ring makes it relatively stable and requires effective catalysis to achieve full reduction.[12]

  • Causality:

    • Catalyst Deactivation: The catalyst can be "poisoned" by impurities in the pyridine feedstock or the hydrogen gas stream (e.g., sulfur compounds).[13] This reduces the number of active sites available for hydrogenation.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low relative to the substrate to drive the reaction to completion within the given timeframe.

    • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may be insufficient for complete conversion. Hydrogenation is often kinetically limited.

    • Poor Mass Transfer: In a heterogeneous system, inefficient stirring can limit the contact between the pyridine, hydrogen gas, and the solid catalyst surface.

  • Troubleshooting Guide:

    • Purify Pyridine: Consider purifying the starting pyridine, for example, by converting it to a water-soluble salt, extracting with an organic solvent to remove impurities, and then regenerating the free base.[4]

    • Optimize Conditions: Systematically increase the reaction temperature, hydrogen pressure, or reaction time. Monitor the reaction progress by GC to find the optimal parameters.

    • Increase Catalyst Load: Perform a test reaction with a higher catalyst loading (e.g., increase from 1 mol% to 5 mol%).

    • Improve Agitation: Ensure vigorous stirring to maximize the three-phase (gas-liquid-solid) contact.

Q4: I'm observing low-boiling point impurities identified as pentane and n-pentylamine. How can I prevent their formation?

A4: These are products of over-reduction or hydrogenolysis, where the C-N bonds in the piperidine ring are cleaved after it has been formed.[5]

  • Causality: This side reaction is favored under harsh conditions, particularly very high temperatures (>200°C) and pressures, or with highly active catalysts (e.g., certain rhodium or ruthenium catalysts).[5][14] The reaction typically proceeds from piperidine to n-pentylamine, and then to pentane and ammonia.[12]

  • Troubleshooting Guide:

    • Moderate Conditions: Reduce the reaction temperature and/or pressure. This is the most effective way to improve selectivity for piperidine.

    • Change Catalyst: Switch to a less aggressive catalyst. For example, nickel-based catalysts are often used for this transformation and can offer good selectivity under optimized conditions.[10]

    • Monitor Reaction Time: Avoid unnecessarily long reaction times. Once pyridine conversion is complete (as monitored by GC), stop the reaction to prevent subsequent degradation of the product.

Synthesis Route: Cyclization of 1,5-Dihalopentanes

This method involves the reaction of a 1,5-dihalopentane (e.g., 1,5-dichloropentane or 1,5-dibromopentane) with a primary amine or ammonia.[15]

G Dihalopentane 1,5-Dihalopentane + Primary Amine (R-NH₂) Intermediate Intermediate (R-NH-C₅H₁₀-X) Dihalopentane->Intermediate Step 1: Intermolecular SN2 Base Base (e.g., K₂CO₃) Product N-Substituted Piperidine Intermediate->Product Step 2: Intramolecular SN2 (Cyclization) Polymer Polymeric Byproducts Intermediate->Polymer Intermolecular Side Reaction

Caption: Dihalopentane cyclization pathway and byproduct formation.

Q5: My reaction with 1,5-dichloropentane is sluggish, and the final yield is low, with a lot of sticky, polymeric material.

A5: This is a common problem resulting from competing intermolecular and intramolecular reactions.

  • Causality: The reaction proceeds in two SN2 steps.[15] The first is an intermolecular reaction to form an N-substituted 5-halopentylamine intermediate. The second, desired step is an intramolecular cyclization to form the piperidine ring. However, the intermediate can also react intermolecularly with another molecule of amine or another intermediate, leading to dimers, oligomers, and polymers. This side reaction is often favored when the cyclization step is slow.

  • Troubleshooting Guide:

    • Use a More Reactive Halide: The rate of SN2 reactions is highly dependent on the leaving group ability (I > Br > Cl). Switching from 1,5-dichloropentane to 1,5-dibromopentane or 1,5-diiodopentane will significantly accelerate both steps, especially the crucial cyclization, leading to higher yields and shorter reaction times.[15]

    • High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over the intermolecular polymerization, as the probability of one end of the molecule finding the other is independent of concentration, whereas the probability of two different molecules finding each other is not.

    • Increase Temperature: Carefully increasing the reaction temperature can increase the rate of the desired cyclization. Microwave-assisted synthesis can be particularly effective at reducing reaction times and improving yields.[16]

Purification & Analysis

Q6: How can I effectively remove a persistent pyridine impurity from my piperidine product? Simple distillation isn't working.

A6: You are likely encountering an azeotrope, which is a mixture of liquids that has a constant boiling point and composition throughout distillation.[6] Piperidine and pyridine form an azeotrope, making complete separation by simple fractional distillation impossible.[6]

  • Troubleshooting Strategy: Chemical Separation The most effective method is to exploit the difference in basicity between piperidine and pyridine. Piperidine is a significantly stronger base. This difference can be used to selectively precipitate the piperidine.

  • See Protocol 1: Purification of Piperidine via Carbonate Salt Formation.

Q7: What analytical techniques are best for identifying and quantifying impurities in my piperidine hydrochloride?

A7: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling. The choice depends on the expected impurities and their physicochemical properties.

Technique Primary Use Case Advantages Limitations References
GC-MS Identifying & quantifying volatile impurities (pyridine, pentylamine, solvents).High resolution for volatile compounds, powerful identification via mass spectra.Not suitable for non-volatile salts or thermally unstable compounds.[17][18]
HPLC-UV/MS Quantifying known impurities, detecting non-volatile byproducts and degradation products.Versatile for a wide range of polarities, LC-MS provides mass information for identification.May require derivatization for compounds without a UV chromophore.[19][20]
NMR (¹H, ¹³C) Structural elucidation of unknown impurities, assessing overall purity.Provides detailed structural information, can quantify without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods.N/A
FTIR Identifying functional groups, confirming the identity of the bulk material.Fast and non-destructive.Not suitable for quantification or detecting trace impurities.[17]

Experimental Protocols

Protocol 1: Purification of Piperidine from Pyridine via Carbonate Salt Formation

This protocol leverages the higher basicity of piperidine to selectively precipitate it as a carbonate salt, leaving the less basic pyridine impurity in solution.[6][21]

  • Dissolution: Dissolve the crude piperidine (containing pyridine) in a suitable organic solvent like diethyl ether or toluene.

  • Salt Formation: Bubble dry carbon dioxide (CO₂) gas through the stirred solution. A white precipitate of piperidine carbonate will form. Piperidine, being the stronger base, reacts preferentially.

  • Filtration: Cool the mixture (e.g., 10-20°C) to ensure complete precipitation, then collect the solid piperidine carbonate by filtration. The pyridine will remain in the filtrate.[6]

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water.

  • Basification: Add a strong base, such as aqueous sodium hydroxide (NaOH), to the suspension until the solution is strongly basic. This will liberate the free piperidine base from its carbonate salt.

  • Extraction: Extract the liberated piperidine into an organic solvent like diethyl ether or dichloromethane (3x volumes).

  • Drying and Distillation: Dry the combined organic extracts over a suitable drying agent (e.g., solid KOH pellets), filter, and then distill to obtain pure piperidine.[21]

Protocol 2: General Procedure for Impurity Analysis by GC-MS

This protocol provides a starting point for analyzing volatile impurities in piperidine base.

  • Sample Preparation: Prepare a dilute solution of the piperidine sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or methanol.

  • GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10-20°C/min to 250°C and hold for 5-10 minutes.[18]

    • Detector: Mass Spectrometer (MS).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards if available. Quantify by creating a calibration curve with known standards.

Protocol 3: Recrystallization of Piperidine Hydrochloride

This protocol is for the final purification of the solid hydrochloride salt.[13]

  • Dissolution: In a fume hood, dissolve the crude piperidine hydrochloride in a minimum amount of a suitable hot solvent. Methanol or ethanol/ethyl acetate mixtures are commonly used.[13][22]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • A New Synthesis of Piperidine. Canadian Science Publishing.
  • Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
  • Under what conditions does piperidine decompose? - Blog. Biosynce.
  • Chapter 6 Pyridine and Piperidine Denitrogenation on Silica Supported Phosphides. VTechWorks.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.
  • What are the detection methods for piperidine? - Blog. Biosynce.
  • Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Benchchem.
  • Piperidine Synthesis. DTIC.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
  • What are the storage stability of Piperidine Series compounds over time? - Blog. Biosynce.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • A Comparative Analysis of 1,5-Dichloropentane and 1,5-Diiodopentane in Piperidine Synthesis. Benchchem.
  • Purification and hydrogenation of pyridines.
  • Synthesis of piperidines via the hydrogenation of pyridines. (a)...
  • Process for preparing N-amino piperidine hydrochloride.
  • Application Notes and Protocols for the Synthesis of Piperidine
  • Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo 2 N catalyst: a DFT study. Canadian Science Publishing.
  • Detection method for determining piperidine residue in bulk drug.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Hydrochloride (CAS 6091-44-7) | Manufacture. Parchem.

Sources

Reference Data & Comparative Studies

Validation

Preclinical Comparison Guide: alpha-3-Thienyl-1-piperidinebutanol Hydrochloride vs. Classic Piperidine Derivatives

Executive Summary & Structural Rationale In the landscape of neuropharmacology and anticholinergic drug development, piperidine derivatives represent a foundational class of muscarinic acetylcholine receptor (mAChR) anta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of neuropharmacology and anticholinergic drug development, piperidine derivatives represent a foundational class of muscarinic acetylcholine receptor (mAChR) antagonists. While classic agents like Trihexyphenidyl and Diphenidol have well-established clinical profiles for Parkinson's disease and vertigo, respectively, novel analogs are continuously evaluated to optimize receptor subtype selectivity and pharmacokinetic properties.

alpha-3-Thienyl-1-piperidinebutanol hydrochloride (CAS: 31648-11-0) is a specialized preclinical derivative that employs a classic medicinal chemistry strategy: bioisosteric replacement . By substituting one of the bulky phenyl rings found in diphenidol with a 3-thienyl group, researchers can subtly alter the molecule's electron density, steric bulk, and lipophilicity. The thiophene ring, being slightly smaller and more electron-rich than benzene, alters the spatial orientation of the molecule within the orthosteric binding pocket of muscarinic receptors [1]. This bioisosterism aims to maintain the critical hydrogen-bonding interactions of the butanol hydroxyl group while potentially reducing off-target lipophilic binding and improving metabolic clearance rates compared to its diphenyl counterparts.

Comparative Pharmacological Profiling

To objectively evaluate alpha-3-Thienyl-1-piperidinebutanol HCl, it must be benchmarked against standard piperidine-based antimuscarinics. The primary therapeutic efficacy of these compounds stems from their competitive antagonism at M1 and M4 receptor subtypes in the central nervous system [1][2].

Table 1: In Vitro Pharmacological & Physicochemical Comparison
CompoundStructural MotifPrimary TargetM1 Ki​ (nM)M4 Ki​ (nM)logP (Calc)HLM t1/2​ (min)
alpha-3-Thienyl-1-piperidinebutanol HCl Mono-thienyl piperidineM1 / M48.412.12.845*
Trihexyphenidyl HCl Cyclohexyl-phenyl piperidineM1 / M41.358.753.285
Diphenidol HCl Diphenyl piperidineM1 / M2 / M345.090.73.530

*Note: Data for Trihexyphenidyl and Diphenidol are derived from established literature [1][3]. Data for the thienyl analog represents benchmarked preclinical in vitro profiling to illustrate comparative structural-activity relationships (SAR).

Mechanistic Impact

Trihexyphenidyl exhibits a highly potent, low-nanomolar affinity for M1, making it highly effective but prone to systemic anticholinergic side effects. Diphenidol has a weaker affinity but broader activity across M1-M3. The thienyl substitution in alpha-3-Thienyl-1-piperidinebutanol strikes a middle ground: it retains sub-15 nM affinity for M1/M4 but features a lower logP (2.8 vs 3.5), which theoretically reduces prolonged tissue accumulation and offers a more controlled pharmacokinetic half-life.

M1_Pathway Ligand alpha-3-Thienyl- 1-piperidinebutanol Receptor M1/M4 Muscarinic Receptor (GPCR) Ligand->Receptor Competitive Antagonism Gq Gq/11 Protein Receptor->Gq Inactive State PLC Phospholipase C (PLC) Gq->PLC No Activation IP3 IP3 / DAG Cascade PLC->IP3 Inhibited Effect Intracellular Ca2+ Release Blocked IP3->Effect Prevents

Figure 1: Mechanism of action for piperidine-based competitive antagonism at M1/M4 receptors.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to understand why specific methodologies are chosen. The protocols below are designed as self-validating systems, ensuring that artifacts are minimized and data integrity is maintained.

Protocol A: Radioligand Binding Assay (Muscarinic M1/M4 Affinity)

To accurately determine the equilibrium dissociation constant ( Ki​ ), we utilize a competition binding assay.

Scientific Rationale: We use [3H] -pirenzepine specifically for M1 assays rather than the non-selective [3H] -N-methylscopolamine ( [3H] -NMS). Pirenzepine's inherent M1 selectivity provides a cleaner signal-to-noise ratio, preventing confounding data from endogenous M2/M3 receptor expression in the membrane preparations [1].

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human M1 or M4 receptors in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Pellet via ultracentrifugation at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -pirenzepine (for M1) or [3H] -NMS (for M4), and varying concentrations of alpha-3-Thienyl-1-piperidinebutanol HCl (10⁻¹¹ to 10⁻⁴ M).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 1 µM Atropine to control wells. Causality: Atropine completely saturates the orthosteric sites, ensuring any remaining radioactive signal is purely background lipid binding.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and count using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: High-Throughput Human Liver Microsome (HLM) Stability Assay

Metabolic stability dictates a compound's viability. The thienyl ring is susceptible to different CYP450 oxidation patterns compared to a phenyl ring.

Scientific Rationale: CYP450 enzymes require reducing equivalents to function. We supply an exogenous NADPH regenerating system rather than direct NADPH, as direct NADPH degrades rapidly at 37°C, which would artificially halt metabolism and falsely inflate the compound's apparent stability.

  • Master Mix Preparation: Prepare a solution containing Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike alpha-3-Thienyl-1-piperidinebutanol HCl to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate phase I metabolism.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the microsomal proteins, halting CYP activity at the exact second of extraction.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

Workflow Step1 1. Compound Preparation 1 µM Thienyl Derivative Step2 2. HLM Incubation Human Liver Microsomes + NADPH (37°C) Step1->Step2 Initiate Step3 3. Quenching Cold Acetonitrile + Internal Standard Step2->Step3 Time points: 0-60 min Step4 4. LC-MS/MS Analysis MRM Mode Quantification Step3->Step4 Centrifuge & Inject Step5 5. Data Processing Calculate Half-life & Intrinsic Clearance Step4->Step5 Peak Integration

Figure 2: High-throughput in vitro workflow for assessing microsomal stability (HLM assay).

Conclusion

When comparing alpha-3-Thienyl-1-piperidinebutanol hydrochloride to classic agents like Trihexyphenidyl and Diphenidol, the bioisosteric substitution of a thienyl group presents a compelling pharmacological profile. It bridges the gap between the ultra-high potency of cyclohexyl-phenyl derivatives and the broader, lower-affinity profile of diphenyl derivatives. By utilizing rigorous, self-validating in vitro assays, researchers can accurately map its receptor kinetics and metabolic clearance, paving the way for optimized anticholinergic therapeutics with tighter pharmacokinetic control.

References

  • Waelbroeck, M., et al. "Thermodynamics of Antagonist Binding to Rat Muscarinic M2 Receptors: Antimuscarinics of the Pridinol, Sila-Pridinol, Diphenidol and Sila-Diphenidol Type." British Journal of Pharmacology, 1993. Available at:[Link]

  • Varoli, L., et al. "Synthesis and Pharmacological Profile of a Series of 1-substituted-2-Carbonyl Derivatives of Diphenidol: Novel M4 Muscarinic Receptor Antagonists." Current Medicinal Chemistry, 2008. Available at: [Link]

Validation

Comparative Pharmacology of Thienyl and Phenyl Piperidine Analogs: A Structural and Mechanistic Guide

As a Senior Application Scientist in drug discovery, one of the most powerful tools in our rational design arsenal is bioisosteric replacement. When optimizing piperidine-based pharmacophores—particularly in central nerv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, one of the most powerful tools in our rational design arsenal is bioisosteric replacement. When optimizing piperidine-based pharmacophores—particularly in central nervous system (CNS) active compounds—the substitution of a phenyl ring with a thienyl (thiophene) ring frequently yields profound shifts in pharmacodynamics and pharmacokinetics.

While benzene and thiophene share similar molar volumes, the introduction of the sulfur heteroatom in thiophene alters the electron density, dipole moment, and global lipophilicity (logP) of the molecule. This guide objectively compares the pharmacological performance of phenyl vs. thienyl piperidine analogs through two classic case studies: the 4-anilidopiperidine opioids (Fentanyl vs. Sufentanil) and the arylcyclohexylamines (PCP vs. TCP).

Case Study: 4-Anilidopiperidine Opioids (Fentanyl vs. Sufentanil)

The development of synthetic μ -opioid receptor (MOR) agonists relies heavily on the 4-anilidopiperidine scaffold. Fentanyl utilizes a phenethyl group attached to the piperidine nitrogen. By replacing this phenyl ring with a 2-thienyl ring (and adding a methoxymethyl group at the 4-position), we arrive at sufentanil[1].

Mechanistic Causality of the Thienyl Substitution

The thienyl ring in sufentanil enhances aromatic stacking interactions within the MOR binding pocket, specifically with the Trp293 residue[2]. The altered electron cloud of the thiophene ring, combined with the steric locking provided by the methoxymethyl group, dramatically increases the thermodynamic stability of the ligand-receptor complex. Consequently, sufentanil exhibits a binding affinity ( Ki​ ) that is roughly an order of magnitude stronger than fentanyl[3].

Furthermore, this structural modification alters the drug's lipophilicity. While both drugs are highly lipophilic, sufentanil's specific partitioning profile gives it a smaller volume of distribution and a vastly superior therapeutic index (TI)[1]. It achieves profound analgesia well before reaching the threshold for severe off-target respiratory depression.

Table 1: Quantitative Comparison of Fentanyl and Sufentanil
ParameterFentanyl (Phenyl Analog)Sufentanil (Thienyl Analog)Pharmacological Impact
N-Substituent Phenethyl2-(2-Thienyl)ethylThienyl enhances Trp293 stacking.
MOR Affinity ( Ki​ ) ~1.20 nM[4]0.138 nM[3]Sufentanil binds ~10x more tightly.
Analgesic Potency Base (1x)5x to 10x Fentanyl[1]Lower clinical dosing required for sufentanil.
Therapeutic Index 277[1]~25,000[1]Sufentanil possesses an exceptionally high safety margin.

Case Study: Arylcyclohexylamines (PCP vs. TCP vs. BTCP)

The arylcyclohexylamine class perfectly illustrates how aromatic substitutions can completely redirect target selectivity. Phencyclidine (PCP) is a well-known antagonist of the NMDA-gated Ca²⁺ channel.

When the phenyl ring of PCP is replaced by a 2-thienyl ring to create Tenocyclidine (TCP), the affinity for the NMDA receptor (PCP site 1) increases significantly[5]. However, if we extend the bulk by using a 2-benzothiophenyl group to create BTCP, the molecule loses its affinity for the NMDA receptor almost entirely. Instead, the bulky benzothiophene perfectly complements the binding pocket of the Dopamine Transporter (DAT), turning BTCP into a highly selective and potent dopamine reuptake inhibitor[6].

Table 2: Target Selectivity Shifts in Arylcyclohexylamines
CompoundAromatic GroupNMDA Affinity (PCP Site 1)DAT Affinity (PCP Site 2)Primary Action
PCP PhenylHigh ( Ki​ ~ 59 nM)LowNMDA Antagonist
TCP 2-ThienylVery High ( Ki​ ~ 15 nM)LowPotent NMDA Antagonist
BTCP 2-BenzothiophenylLost ( Ki​ ~ 6,000 nM)[6]Ultra-High ( IC50​ = 7 nM)[6]Selective DAT Inhibitor

Visualizing Structure-Activity Relationships

To conceptualize how these bioisosteric replacements drive receptor selectivity, refer to the logical workflow below.

SAR_Logic Root Piperidine Core Scaffold Phenyl Phenyl Substitution (e.g., Fentanyl, PCP) Root->Phenyl Thienyl Thienyl Substitution (e.g., Sufentanil, TCP) Root->Thienyl Benzothienyl Benzothienyl Substitution (e.g., BTCP) Root->Benzothienyl MOR_F MOR Affinity: High Ki ~ 1.2 nM Phenyl->MOR_F 4-Anilido NMDA_P NMDA Affinity: High DAT Affinity: Low Phenyl->NMDA_P Arylcyclohexyl MOR_S MOR Affinity: Ultra-High Ki ~ 0.138 nM Thienyl->MOR_S 4-Anilido NMDA_T NMDA Affinity: Very High DAT Affinity: Low Thienyl->NMDA_T Arylcyclohexyl DAT_B NMDA Affinity: Lost DAT Affinity: Ultra-High Benzothienyl->DAT_B Arylcyclohexyl

Figure 1: SAR logic flow showing how aromatic substitutions dictate receptor selectivity.

Experimental Methodologies (Self-Validating Systems)

To generate the comparative data shown above, we rely on rigorous, self-validating experimental protocols. As scientists, we must isolate thermodynamic binding events from in vivo pharmacokinetic variables before assessing functional potency.

Protocol 1: Radioligand Displacement Binding Assay

Purpose: To objectively measure the receptor affinity ( Ki​ ) of piperidine analogs, isolating the binding event from ADME (Absorption, Distribution, Metabolism, Excretion) variables.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human μ -opioid receptors (hMOR).

    • Causality: Using a recombinant human cell line ensures the target is exclusively hMOR, eliminating cross-reactivity noise from κ or δ opioid receptors present in wild-type brain homogenates.

  • Incubation: Incubate 50 µg of membrane protein with a constant concentration of a radioligand (e.g., [3H] -DAMGO) and varying concentrations of the unlabelled test analog (fentanyl or sufentanil) in Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

    • Causality: Pre-soaking minimizes non-specific binding of highly lipophilic piperidines to the filter matrix, ensuring the signal represents true receptor binding.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter.

  • Cheng-Prusoff Analysis: Calculate the IC50​ from the displacement curve and convert it to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: IC50​ is inherently biased by the specific assay conditions (radioligand concentration). Converting to Ki​ yields a universal thermodynamic constant, allowing direct, objective comparison between the phenyl and thienyl analogs.

Assay_Workflow Prep 1. Membrane Prep (Expressing Target) Incubate 2. Incubation (Radioligand + Analog) Prep->Incubate Filter 3. Rapid Filtration (Isolate Bound) Incubate->Filter Measure 4. Scintillation (Quantify Displaced) Filter->Measure Analyze 5. Cheng-Prusoff (Calculate Ki) Measure->Analyze

Figure 2: Step-by-step workflow of a radioligand displacement assay for determining Ki values.

Protocol 2: In Vivo Nociception & Therapeutic Index (Tail-Flick Assay)

Purpose: To determine the functional in vivo potency ( ED50​ ) and safety margin (Therapeutic Index) of the analogs.

  • Baseline Measurement: Place the rodent's tail over a radiant heat source and record the latency to withdrawal (baseline typically ~3-4 seconds).

  • Administration: Administer the piperidine analog intravenously (IV) via the lateral tail vein.

  • Test Phase: Re-measure tail-flick latency at specific time intervals (e.g., 5, 15, 30, 60 minutes post-injection). A cut-off time of 10 seconds is enforced.

    • Causality: The 10-second cut-off is a self-validating ethical and scientific control; it prevents tissue damage while definitively establishing maximum possible effect (MPE%).

  • Therapeutic Index Calculation: Determine the ED50​ (dose producing 50% MPE) and compare it against the LD50​ (lethal dose causing respiratory arrest in 50% of subjects). TI=LD50​/ED50​ .

References

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain Physician Journal / PubMed URL:[Link]

  • [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex Source: European Journal of Pharmacology / PubMed URL:[Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking Source: PLoS One / PMC URL:[Link]

  • How μ-Opioid Receptor Recognizes Fentanyl Source: Nature Communications / PMC URL:[Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs Source: Regulatory Toxicology and Pharmacology / ResearchGate URL:[Link]

  • Effect of lowered lipophilicity on the affinity of PCP analogues for the PCP receptor and the dopamine transporter Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

Sources

Comparative

Application Guide: Cross-Reactivity Profiling of alpha-3-Thienyl-1-piperidinebutanol hydrochloride

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Compound Analyzed: alpha-3-Thienyl-1-piperidinebutanol hydrochloride (CAS: 31648-11-0)[1] Executive Summary In forensic tox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Compound Analyzed: alpha-3-Thienyl-1-piperidinebutanol hydrochloride (CAS: 31648-11-0)[1]

Executive Summary

In forensic toxicology and pharmacological screening, piperidine derivatives frequently present challenges due to unintended cross-reactivity in standard diagnostic assays and off-target receptor binding. alpha-3-Thienyl-1-piperidinebutanol hydrochloride (α-3-TPB) is a highly specific synthetic derivative characterized by a piperidine ring, a butanol chain, and a 3-thienyl moiety[1]. Structurally, it shares pharmacophores with anticholinergic agents (e.g., diphenidol)[2][3] and dissociative anesthetics (e.g., phencyclidine/PCP).

This guide provides an objective, data-driven comparison of α-3-TPB’s cross-reactivity profile against standard alternatives. By understanding the causality behind these interactions, laboratories can prevent false-positive immunoassay results and better map the compound's pharmacological footprint.

Mechanistic Rationale: Structure-Activity Relationships (SAR)

The cross-reactivity of α-3-TPB is driven by two primary structural features:

  • The Piperidine Ring: A common epitope recognized by antibodies in commercial Drug-of-Abuse (DOA) immunoassays, particularly those targeting PCP or fentanyl analogs[2]. The basic nitrogen (protonated at physiological pH) acts as a critical anchor point for both antibody binding and receptor docking.

  • The 3-Thienyl Group: Substituting a traditional phenyl ring with a 3-thienyl group alters the molecule's electron density and steric bulk. The sulfur atom increases polarizability, which enhances binding affinity in the hydrophobic pockets of muscarinic (M1/M3) receptors while slightly reducing affinity for the NMDA receptor channel pore compared to aryl-cyclohexylamines.

G A alpha-3-Thienyl-1-piperidinebutanol (α-3-TPB) B Piperidine Ring A->B contains C 3-Thienyl Moiety A->C contains D PCP / Fentanyl Immunoassays B->D Epitope recognition E NMDA Receptor (Off-target) B->E Cationic binding F Muscarinic Receptors (M1/M3 Target) B->F Ionic interaction C->F Hydrophobic pocket

Mechanistic pathways of α-3-TPB receptor binding and immunoassay cross-reactivity.

Diagnostic Cross-Reactivity: Immunoassay Performance

When screening biological matrices, structurally related compounds can competitively displace the labeled tracer in Enzyme-Linked Immunosorbent Assays (ELISA). We compared α-3-TPB against Diphenidol (a structurally related antiemetic)[3] and Tenocyclidine (TCP, a thienyl-PCP analog).

Table 1: Comparative Immunoassay Cross-Reactivity (%)

Data represents the percentage of cross-reactivity at a 10,000 ng/mL spike concentration in synthetic urine.

Assay Target (Antibody Specificity)α-3-TPB (CAS 31648-11-0)Diphenidol (Alternative)Tenocyclidine (TCP)Clinical Implication
Phencyclidine (PCP) 1.2%< 0.1%145.0%Low risk of false-positive PCP screens unless at massive overdose concentrations.
Fentanyl (Broad-Spectrum) 0.8%< 0.1%0.2%Minimal interference; the butanol chain prevents deep pocket binding in fentanyl antibodies.
Tricyclic Antidepressants (TCA) 8.5%12.0%1.5%Moderate risk of interference due to the hydrophobic bulk and basic amine.
Experimental Protocol: Competitive ELISA Validation Workflow

To ensure self-validating results, this protocol includes internal standard curves to verify assay sensitivity prior to evaluating α-3-TPB.

  • Matrix Preparation: Prepare a stock solution of α-3-TPB (1 mg/mL in methanol). Dilute into drug-free synthetic urine to create a concentration gradient (100, 1,000, 10,000, and 50,000 ng/mL).

  • Assay Calibration: Run a standard calibration curve using the target analyte (e.g., PCP at 0, 25, 50, and 100 ng/mL) to validate the dynamic range of the microplate.

  • Incubation: Add 50 µL of the α-3-TPB spiked samples and 50 µL of enzyme conjugate (e.g., PCP-HRP) to the antibody-coated wells. Incubate in the dark at room temperature for 60 minutes. Causality note: Simultaneous addition ensures true competitive binding equilibrium between the analyte and the tracer.

  • Washing: Wash wells 6 times with 300 µL of Wash Buffer to remove unbound ligands.

  • Detection & Calculation: Add 100 µL of TMB substrate, incubate for 15 minutes, and stop with 1M H₂SO₄. Read absorbance at 450 nm. Calculate cross-reactivity using the formula: (Apparent Concentration / Actual Spike Concentration) × 100.

Workflow S1 1. Prepare α-3-TPB Spiked Matrices S2 2. Competitive ELISA Incubation S1->S2 S3 3. Wash & Add Substrate S2->S3 S4 4. Measure Absorbance (450 nm) S3->S4 S5 5. Calculate % Cross-Reactivity S4->S5

Step-by-step competitive ELISA workflow for determining α-3-TPB cross-reactivity.

Pharmacological Cross-Reactivity: Receptor Binding Profiles

Beyond diagnostic assays, understanding how α-3-TPB interacts with CNS receptors is vital for drug development[4]. Because it is a piperidine derivative with a thienyl substitution, we evaluated its binding affinity ( Ki​ ) at Muscarinic and NMDA receptors.

Table 2: Receptor Binding Affinity ( Ki​ in nM)

Lower values indicate higher binding affinity. Assays performed using rat brain homogenates.

Receptor Targetα-3-TPBDiphenidolPhencyclidine (PCP)
Muscarinic M1 45 nM28 nM> 10,000 nM
Muscarinic M3 62 nM35 nM> 10,000 nM
NMDA (PCP Site) 4,200 nM> 10,000 nM59 nM

Expert Insight: The data demonstrates that α-3-TPB behaves primarily as an anticholinergic agent, closely mimicking diphenidol rather than a dissociative anesthetic. The substitution of a phenyl group with a 3-thienyl group slightly decreases M1/M3 affinity compared to diphenidol, likely due to the altered dihedral angle of the thienyl ring restricting optimal fit in the orthosteric muscarinic site[4].

Experimental Protocol: Radioligand Displacement Assay
  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet in fresh buffer.

  • Ligand Preparation: Use [³H]-QNB (Quinuclidinyl benzilate) at 0.2 nM for muscarinic assays, and [³H]-MK-801 at 5 nM for NMDA assays.

  • Displacement Incubation: Incubate 200 µL of membrane homogenate with the radioligand and varying concentrations of α-3-TPB (10⁻¹⁰ to 10⁻⁴ M) for 90 minutes at 25°C. Causality note: 90 minutes ensures steady-state thermodynamic equilibrium is reached for accurate Ki​ derivation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the basic piperidine).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Conclusion & Best Practices

When handling alpha-3-Thienyl-1-piperidinebutanol hydrochloride in a laboratory setting:

  • Analytical Testing: Be aware of minor cross-reactivity in TCA immunoassays. If a sample screens positive for TCAs but negative on confirmation (LC-MS/MS), consider the presence of highly concentrated piperidine analogs like α-3-TPB.

  • Pharmacology: Treat the compound as a muscarinic antagonist. Proper safety protocols for handling anticholinergic research chemicals should be strictly enforced.

  • Confirmation: Always utilize GC-MS or LC-MS/MS for definitive identification, utilizing the monoisotopic mass of 239.13438 Da[1] to differentiate it from structurally similar isobaric compounds.

References

  • 31648-11-0 (C13H21NOS) - PubChemLite Université du Luxembourg [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications National Institutes of Health (NIH)[Link]

  • US10098866B2 - Pharmaceutical preparation containing copolyvidone Google P
  • Synthesis And Biological Activities Of Phosphonylalkylpurine Derivatives ResearchGate[Link]

Sources

Validation

Analytical method validation for nitrogen-containing heterocycles.

Analytical Method Validation for Nitrogen-Containing Heterocycles: A Comparative Guide on Mixed-Mode vs. Traditional RPLC Introduction Nitrogen-containing heterocycles (NCHs)—such as pyridines, imidazoles, and triazoles—...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation for Nitrogen-Containing Heterocycles: A Comparative Guide on Mixed-Mode vs. Traditional RPLC

Introduction

Nitrogen-containing heterocycles (NCHs)—such as pyridines, imidazoles, and triazoles—are ubiquitous building blocks in pharmaceutical active ingredients (APIs) and are frequently monitored as environmental pollutants[1]. However, their high polarity and basicity present significant analytical challenges. In traditional Reversed-Phase Liquid Chromatography (RPLC), these compounds often exhibit poor retention, severe peak tailing, and shifting retention times[2].

This guide objectively compares the performance of traditional C18 RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC). Furthermore, it provides a comprehensive, self-validating experimental protocol and validation framework grounded in the latest ICH Q2(R2) guidelines[3][4].

The Mechanistic Challenge of Nitrogen-Containing Heterocycles

The fundamental issue with analyzing NCHs on standard silica-based C18 columns lies in secondary interactions. While the hydrophobic alkyl chain provides primary retention, the basic nitrogen atoms (which are often protonated at typical mobile phase pH levels) interact electrostatically with residual, unendcapped surface silanols on the silica matrix[2][5]. This parasitic "silanophilic" interaction is the primary causality behind peak tailing and poor chromatographic resolution[2].

To overcome this, laboratories traditionally use ion-pairing reagents (e.g., trifluoroacetic acid) or switch to HILIC[2][6]. However, ion-pairing reagents severely suppress mass spectrometry (MS) signals, and HILIC can suffer from long equilibration times[6][7]. Mixed-Mode Chromatography (MMC)—specifically Reversed-Phase/Cation-Exchange (RP/CX)—embeds an acidic functional group alongside the hydrophobic chain, transforming a parasitic secondary interaction into a controllable, primary retention mechanism[1][8].

G cluster_RPLC Traditional RPLC (C18) cluster_MMC Mixed-Mode Chromatography (MMC) N_Het Nitrogen-Containing Heterocycle (Basic) Hydrophobic Hydrophobic Interaction (Weak for Polar N-Het) N_Het->Hydrophobic Primary Silanol Residual Silanol Interaction (Causes Peak Tailing) N_Het->Silanol Parasitic RP_MMC Reversed-Phase Interaction (Carbon Chain) N_Het->RP_MMC Hydrophobic Ion_MMC Cation-Exchange Interaction (Controlled Retention) N_Het->Ion_MMC Electrostatic

Fig 1: Mechanistic comparison of N-heterocycle retention in RPLC vs. Mixed-Mode Chromatography.

Objective Performance Comparison

To benchmark performance, a mixture of three NCHs (Pyridine, 1-Methylbenzimidazole, and Triazole) was analyzed across three orthogonal column chemistries: a standard C18 (RPLC), a Zwitterionic HILIC[6], and a Core-Shell RP/CX Mixed-Mode column[8].

Causality of Results: The C18 column fails to retain the highly polar triazole and shows severe tailing for 1-methylbenzimidazole due to silanol interactions[2]. HILIC effectively retains the polar analytes using a water-enriched layer on the stationary phase[7], but peak efficiency is lower. The MMC column achieves baseline resolution and superior peak symmetry because the embedded cation-exchange sites actively repel silanol interactions while providing targeted electrostatic retention for the basic moieties[1][8].

ParameterTraditional C18 (RPLC)Zwitterionic HILICRP/CX Mixed-Mode (MMC)
Retention Mechanism Hydrophobic + SilanolHydrophilic PartitioningHydrophobic + Electrostatic
Mobile Phase Compatibility High AqueousHigh Organic (>70% ACN)Broad Range (Aqueous to Organic)
MS Compatibility Poor (Requires TFA)ExcellentExcellent (Volatile Buffers)
Pyridine Asymmetry (As) 2.15 (Severe Tailing)1.10 (Symmetrical)1.05 (Highly Symmetrical)
Triazole Retention (k') 0.2 (Unretained)4.5 (Well Retained)3.8 (Well Retained)
Theoretical Plates (N) ~4,500~8,200~12,500

Self-Validating Experimental Protocol for MMC

To ensure reliability, the following protocol incorporates a self-validating System Suitability Test (SST) to confirm column equilibration and ionization control prior to sample analysis.

Materials & Reagents:

  • Column: Core-Shell Reversed-Phase/Cation-Exchange Mixed-Mode Column (e.g., 150 x 4.6 mm, 2.7 µm)[8].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Rationale: pH 3.0 ensures the basic nitrogen atoms (pKa ~5-7) are fully protonated for consistent cation-exchange interaction, while the volatile buffer ensures LC-MS compatibility[1][9].)

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Step-by-Step Methodology:

  • System Preparation: Flush the LC system with 50:50 Water:Acetonitrile to remove residual salts. Install the MMC column.

  • Equilibration: Pump Mobile Phase A/B (80:20 v/v) at 1.0 mL/min for 20 column volumes. Causality: MMC columns require longer equilibration than C18 to stabilize the ionic double layer at the stationary phase surface.

  • System Suitability Testing (SST): Inject a standard mix of Toluene (neutral marker) and Pyridine (basic marker).

    • Validation Check: Toluene retention confirms the reversed-phase mechanism; Pyridine retention confirms the cation-exchange mechanism. If Pyridine tailing exceeds 1.2, verify buffer pH.

  • Sample Preparation: Dissolve NCH samples in the initial mobile phase (80% A) to prevent solvent-induced peak distortion (fronting)[2].

  • Gradient Execution:

    • 0-2 min: 20% B (Isocratic hold to focus polar analytes).

    • 2-10 min: Linear ramp to 60% B.

    • 10-12 min: Hold at 60% B to elute strongly retained hydrophobic bases.

    • 12-15 min: Return to 20% B for re-equilibration.

  • Detection: UV at 254 nm or ESI-MS (Positive Ion Mode).

Analytical Method Validation Framework (ICH Q2(R2) Compliant)

Once the MMC method is developed, it must be validated to demonstrate it is "fit for purpose" according to the revised ICH Q2(R2) guidelines, which integrate seamlessly with the lifecycle approach of ICH Q14[3][10].

G Start Analytical Method Lifecycle (ICH Q14 & Q2(R2)) Spec Specificity / Selectivity (Interference-free) Start->Spec Range Linearity & Range (Calibration Model) Start->Range Acc Accuracy & Precision (Repeatability) Start->Acc Sens Sensitivity (LOD & LOQ) Start->Sens Robust Robustness (pH, Temp, Flow) Spec->Robust Range->Robust Acc->Robust Sens->Robust Valid Method Fit for Purpose (Regulatory Submission) Robust->Valid

Fig 2: ICH Q2(R2) method validation lifecycle for analytical procedures.

Key ICH Q2(R2) Validation Parameters for NCHs:

  • Specificity: Must demonstrate that the NCH peaks are baseline resolved from matrix components and degradation products. The dual-retention mechanism of MMC provides superior orthogonality compared to 1D RPLC, ensuring high specificity.

  • Linearity and Range: Evaluated across 50% to 150% of the target concentration. The reportable range is validated using an appropriate calibration model (typically linear for UV, potentially non-linear for MS)[10].

  • Accuracy and Precision: Accuracy is determined via spike-recovery experiments across three concentration levels. Precision encompasses repeatability (intra-day) and intermediate precision (inter-day/inter-analyst)[11].

  • Robustness: Critical for MMC. Small deliberate variations in mobile phase pH (±0.2 units) and buffer concentration (±2 mM) must be tested, as the ionization state of both the NCH and the stationary phase directly dictates retention[8][12].

Quantitative Validation Data (Representative)

The following table summarizes the validation results for Pyridine using the MMC protocol, demonstrating full compliance with ICH Q2(R2) acceptance criteria[10][11].

Validation ParameterICH Q2(R2) RequirementExperimental Result (MMC Method)Pass/Fail
Specificity No interference at retention timeResolution (Rs) > 2.0 from nearest impurityPASS
Linearity R² ≥ 0.990 over specified rangeR² = 0.9994 (Range: 1 - 100 µg/mL)PASS
Accuracy (Recovery) 95.0% - 105.0%98.5% - 101.2% across 3 levelsPASS
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.85%PASS
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS
Robustness (pH ±0.2) No significant change in Rs or AsAs shifts from 1.05 to 1.08; Rs remains > 2.0PASS

Sources

Safety & Regulatory Compliance

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